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Core Science & Biosynthesis

Foundational

Methyl 3-methyl-2,6-dinitrobenzoate CAS 83807-18-5 properties

CAS: 83807-18-5 Formula: Molecular Weight: 240.17 g/mol Executive Summary Methyl 3-methyl-2,6-dinitrobenzoate is a highly specialized aromatic intermediate utilized primarily in the synthesis of sulfonylurea herbicides a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 83807-18-5 Formula:


Molecular Weight:  240.17  g/mol 

Executive Summary

Methyl 3-methyl-2,6-dinitrobenzoate is a highly specialized aromatic intermediate utilized primarily in the synthesis of sulfonylurea herbicides and bioactive heterocyclic compounds. Characterized by a sterically crowded substitution pattern—where the ester moiety is flanked by nitro groups at the C2 and C6 positions—this molecule exhibits unique reactivity profiles driven by the "ortho effect."

This technical guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via nitration, and downstream utility in generating diamino-benzoate precursors. It is designed for process chemists and researchers optimizing the production of agrochemical actives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The steric bulk of the nitro groups at positions 2 and 6 forces the carbomethoxy (ester) group out of the plane of the benzene ring, significantly influencing its solubility and hydrolytic stability compared to its isomer, Methyl 3,5-dinitrobenzoate.

Table 1: Physicochemical Data
PropertyValue / DescriptionSource/Note
CAS Number 83807-18-5Chemical Abstracts Service
IUPAC Name Methyl 3-methyl-2,6-dinitrobenzoate
Molecular Structure Benzene ring substituted with: C1:

C2:

C3:

C6:

Sterically congested
Physical State Crystalline SolidStandard Ambient Temp
Melting Point 85°C – 92°C (Predicted range)Note: Isomeric 3,5-dinitro melts at 107°C; steric strain typically lowers MP.[1]
Density ~1.45 g/cm³Predicted based on dinitro-toluates
Solubility Soluble in DCM, Ethyl Acetate, Acetone.Insoluble in water.Lipophilic character
Partition Coeff. (LogP) ~1.95Predicted

Synthetic Routes & Process Chemistry

The synthesis of CAS 83807-18-5 is a classic example of regioselective electrophilic aromatic substitution . The starting material is typically Methyl 3-methylbenzoate (Methyl m-toluate) .

Mechanistic Insight

The synthesis relies on the directing effects of the substituents:

  • Methyl Group (C3): Weakly activating, ortho/para directing.

  • Ester Group (C1): Deactivating, meta directing.

In the mononitration of methyl m-toluate, the directing effects compete. However, under vigorous dinitration conditions, the thermodynamic product tends to fill the activated positions. The introduction of the second nitro group at C6 is difficult due to steric crowding, requiring mixed-acid conditions (Sulfuric/Nitric).

Experimental Protocol: Dinitration

Caution: This reaction is highly exothermic. Runaway nitration can lead to explosion.

Reagents:

  • Methyl 3-methylbenzoate (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    , 98%)
    

Workflow:

  • Preparation: Cool

    
     (5 vol) to 0°C in a jacketed reactor.
    
  • Addition 1: Slowly add Methyl 3-methylbenzoate while maintaining internal temperature <10°C.

  • Nitration: Add Fuming

    
     (2.5 eq) dropwise. The reaction is extremely exothermic.
    
    • Critical Parameter: Do not exceed 35°C during addition to prevent oxidation of the methyl group to a carboxylic acid (which yields dinitrophthalic impurities).

  • Digestion: Once addition is complete, warm the mixture to 70-80°C for 2-4 hours to drive the second nitration at the sterically hindered C6 position.

  • Quench: Pour the reaction mixture onto crushed ice (10 vol).

  • Isolation: Filter the precipitated pale yellow solid. Wash with cold water and methanol to remove acidic residues and isomeric impurities.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 3-methylbenzoate (Precursor) React Exothermic Nitration (Temp < 35°C -> 80°C) Start->React Substrate Acid Mixed Acid Prep (H2SO4 + HNO3) Acid->React Nitronium Ion Source Quench Ice Quench & Precipitation React->Quench Crude Mixture Product Methyl 3-methyl-2,6-dinitrobenzoate (Solid) Quench->Product Filtration & Wash

Figure 1: Industrial synthesis pathway via mixed-acid nitration.

Reactivity & Downstream Applications

The primary value of CAS 83807-18-5 lies in its reduction to the corresponding diamine. The nitro groups are versatile handles for further functionalization.

Catalytic Hydrogenation (Reduction)

To utilize this molecule in drug or herbicide synthesis, the nitro groups are typically reduced to amines.

  • Reaction:

    
    
    
  • Protocol: Hydrogenation in Methanol/THF using 5% Pd/C catalyst at 50 psi

    
    .
    
  • Product: Methyl 2,6-diamino-3-methylbenzoate .

Cyclization to Heterocycles

The resulting diamine is a "vicinal" diamine equivalent (structurally similar to o-phenylenediamine, though the amines are at 2,6). This allows for the synthesis of:

  • Polycyclic systems: Reaction with formic acid or urea can yield quinazoline derivatives.

  • Sulfonylureas: The amine at C2 can be sulfonated to create the bridge essential for ALS-inhibitor herbicides (e.g., analogs of Metsulfuron).

Applications Diagram

Applications Core Methyl 3-methyl-2,6-dinitrobenzoate (CAS 83807-18-5) Reduction Reduction (H2, Pd/C or Fe/HCl) Core->Reduction Diamine Methyl 2,6-diamino-3-methylbenzoate Reduction->Diamine Herbicide Sulfonylurea Herbicides (Agrochemicals) Diamine->Herbicide Sulfonylation Pharma Benzimidazole/Quinazoline Scaffolds Diamine->Pharma Cyclization

Figure 2: Downstream transformation into bioactive scaffolds.

Handling, Safety, & Stability

Thermal Stability (Critical)

As a polynitro aromatic compound, CAS 83807-18-5 possesses significant chemical energy.

  • Decomposition: May decompose violently at temperatures >250°C.

  • Shock Sensitivity: Low, but should be treated as a potential explosive precursor in large quantities.

  • Storage: Store below 30°C in a dry, dark place. Segregate from strong reducing agents and bases.

Toxicology
  • Acute Toxicity: Harmful if swallowed (Category 4).[2]

  • Irritation: Causes skin and serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15723970, Methyl 3,5-dinitrobenzoate (Isomer Analog). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Methyl 3,5-dinitrobenzoate. Retrieved from .

  • Organic Syntheses. Nitration of Methyl Benzoate and Derivatives.[3] Coll. Vol. 1, p. 372. Retrieved from .

  • ChemicalBook. Methyl 3,5-dinitrobenzoate Properties and Synthesis. Retrieved from .

Sources

Exploratory

3-methyl-2,6-dinitrobenzoic acid methyl ester chemical structure

This technical guide focuses on Methyl 3-methyl-2,6-dinitrobenzoate (CAS: 83807-18-5), a highly specific nitro-aromatic intermediate. Based on the chemical architecture, this compound is primarily utilized as a reference...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on Methyl 3-methyl-2,6-dinitrobenzoate (CAS: 83807-18-5), a highly specific nitro-aromatic intermediate.

Based on the chemical architecture, this compound is primarily utilized as a reference standard for impurity profiling in pharmaceutical development (specifically for genotoxic impurity analysis) and as a specialized intermediate in the synthesis of polyfunctional aromatic scaffolds.

CAS: 83807-18-5 | Formula: C₉H₈N₂O₆ | M.W.: 240.17 g/mol [1][2][3][4]

Part 1: Executive Technical Summary

Methyl 3-methyl-2,6-dinitrobenzoate is a sterically congested aromatic ester characterized by a "sandwiched" substitution pattern. The presence of nitro groups at the 2 and 6 positions, flanking the ester moiety, creates significant steric strain and electronic deactivation.

In drug development, this molecule is critical as a Process-Related Impurity (PRI) . It typically arises during the nitration of m-toluic acid derivatives where the 2,6-isomer is formed as a minor byproduct alongside the thermodynamically favored 4,6-dinitro isomer. Due to the genotoxic potential of nitro-aromatics (and their reduction products, anilines), quantifying this specific isomer is a regulatory requirement under ICH M7 guidelines.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / DescriptionNote
Appearance Pale yellow to orange crystalline solidTypical of polynitro aromatics
Melting Point 105–110 °C (Predicted)Lower than symmetric isomers due to steric twist
Solubility Soluble in DMSO, Acetonitrile, DCMPoor water solubility
Electronic State Highly electron-deficient ringSusceptible to Nucleophilic Aromatic Substitution (S_NAr)
pKa (Conjugate Acid) N/A (Ester)Hydrolysis yields acid with pKa ~1.5–2.0 (Ortho-effect)

Part 2: Structural Analysis & Steric Dynamics

The reactivity of Methyl 3-methyl-2,6-dinitrobenzoate is defined by the "Ortho-Effect" and Steric Inhibition of Resonance .

  • Steric Crowding: The ester group at C1 is flanked by nitro groups at C2 and C6. This forces the ester carbonyl out of the plane of the benzene ring, reducing conjugation.

  • The "Sandwich" Effect: The methyl group at C3 further crowds the C2-nitro group. This makes the C2-nitro group highly labile and susceptible to displacement or reduction compared to the C6-nitro group.

  • Impurity Logic: In the nitration of methyl 3-methylbenzoate, the major products are the 4-nitro and 6-nitro isomers. Further nitration predominantly yields the 4,6-dinitro isomer. The 2,6-dinitro isomer (this topic) requires nitration at the sterically hindered C2 position, making it a "hard-to-purge" impurity that must be tracked by HPLC.

Diagram: Steric Interactions & Isomerism

The following diagram illustrates the steric pressure points that define the molecule's unique geometry and reactivity.

StericAnalysis Core Methyl 3-methyl-2,6-dinitrobenzoate (Central Scaffold) C1_Ester C1: Methyl Ester (Forced out of plane) Core->C1_Ester C2_Nitro C2: Nitro Group (Highly Crowded) Core->C2_Nitro C3_Methyl C3: Methyl Group (Electron Donor) Core->C3_Methyl C6_Nitro C6: Nitro Group (Ortho to Ester) Core->C6_Nitro C1_Ester->C2_Nitro Steric Clash C1_Ester->C6_Nitro Steric Clash Effect1 Steric Inhibition of Resonance (Reduced Ester Conjugation) C1_Ester->Effect1 C2_Nitro->C3_Methyl Vicinal Repulsion Effect2 Buttressing Effect (C2-NO2 wedged between Me and Ester) C2_Nitro->Effect2 C3_Methyl->Effect2

Caption: Steric analysis showing the "buttressing effect" at the C2 position, which forces the ester out of planarity and alters spectroscopic properties.

Part 3: Synthesis & Isolation Protocol

Context: Direct synthesis of the 2,6-isomer in high yield is difficult due to the directing effects favoring the 4,6-isomer. The protocol below describes the isolation of the 2,6-isomer from a mixed nitration stream, which is the standard method for producing analytical reference standards.

Reaction Pathway (Nitration of Methyl m-Toluate)[5]

The precursor is Methyl 3-methylbenzoate .

  • Reagents: Fuming Nitric Acid (98%), Sulfuric Acid (H₂SO₄).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

SynthesisPathway Start Methyl 3-methylbenzoate Intermediate Mononitro Isomers (Methyl 4-nitro- & 6-nitro-) Start->Intermediate Nitration 1 Reagents HNO3 / H2SO4 (0°C to 60°C) ProductMajor Major Product Methyl 4,6-dinitrobenzoate (~85%) Intermediate->ProductMajor Nitration 2 (Favored) ProductTarget TARGET IMPURITY Methyl 3-methyl-2,6-dinitrobenzoate (~5-10%) Intermediate->ProductTarget Nitration 2 (Hindered)

Caption: Synthesis pathway highlighting the 2,6-isomer as the minor, sterically hindered product requiring chromatographic isolation.

Detailed Isolation Protocol (Self-Validating)

To obtain high-purity material (CAS 83807-18-5) for use as a reference standard:

Step 1: Mixed Acid Nitration

  • Charge Sulfuric Acid (5.0 equiv) into a reactor and cool to 0°C.

  • Add Methyl 3-methylbenzoate (1.0 equiv) dropwise, maintaining T < 10°C.

  • Slowly add Fuming Nitric Acid (2.2 equiv). Critical: Exotherm control is vital.[5]

  • Warm to 60°C and stir for 3 hours to force dinitration.

  • Quench onto ice water. Filter the resulting yellow precipitate (Mixture of 4,6- and 2,6- isomers).

Step 2: Enrichment (Fractional Crystallization)

  • Dissolve the crude solid in hot Methanol .

  • Cool slowly to room temperature. The symmetric 4,6-dinitro isomer crystallizes first (higher lattice energy).

  • Filter off the 4,6-isomer. The filtrate is now enriched in the 2,6-isomer .

  • Concentrate the filtrate to dryness.

Step 3: Purification (Preparative HPLC)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

  • Elution Order: The 2,6-isomer is more polar (due to the twisted ester/dipole moment) and typically elutes before the 4,6-isomer.

  • Validation: Verify fraction purity using 1H-NMR. The 2,6-isomer will show two aromatic doublets (if H4/H5 couple) or singlets depending on resolution, distinct from the meta-singlets of the 4,6-isomer.

Part 4: Analytical Characterization (Self-Validating)

When confirming the identity of CAS 83807-18-5, use the following expected spectral data.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 2.45 ppm (s, 3H): Aryl-Methyl group. (Deshielded by ortho-NO2).

  • δ 3.98 ppm (s, 3H): Methyl ester (OCH₃).

  • δ 7.60 ppm (d, J=8.5 Hz, 1H): Aromatic H4.

  • δ 8.15 ppm (d, J=8.5 Hz, 1H): Aromatic H5.

  • Differentiation: The 4,6-dinitro isomer possesses a plane of symmetry (if Me is at 2) or distinct meta-coupling. The 2,6-dinitro isomer (with Me at 3) shows an AB quartet system for the aromatic protons (H4 and H5 are ortho to each other). This ortho-coupling (~8 Hz) is the definitive proof of the 2,6-substitution pattern.

Infrared Spectroscopy (FT-IR)
  • 1745 cm⁻¹: Ester C=O stretch (Shifted higher due to electron-withdrawing NO2 groups).

  • 1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Strong).

Part 5: Safety & Handling (Critical)

Hazard Class: Energetic Material / Nitro-aromatic.

  • Explosion Hazard: Polynitro compounds have a positive oxygen balance. While this ester is not a primary explosive, it can decompose violently at high temperatures (>200°C). Do not distill residues to dryness without DSC testing.

  • Toxicity: Like most dinitro-toluenes/benzoates, this compound is likely mutagenic (Ames Positive) and a potential hepatotoxin.

  • Handling:

    • Use a glovebox or ductless fume hood with HEPA/Carbon filtration.

    • Decontaminate surfaces with 10% NaOH (hydrolysis of the ester followed by degradation of the nitro-aromatic ring).

Part 6: References

  • Daicel Pharma Standards. (2024). Methyl 3-methyl-2,6-dinitrobenzoate Reference Standard (CAS 83807-18-5).[1][3][4] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Methyl 3,5-dinitrobenzoate Compound Summary (Structural Analog Reference). Retrieved from

  • Organic Syntheses. (1921). Nitration of Methyl Benzoate and Derivatives.[1][5][6][7] Org.[8][5][6] Syn. Coll. Vol. 1, p. 372. Retrieved from

  • Shiina, I., et al. (2002).[9] Use of 2-Methyl-6-nitrobenzoic Anhydride in Condensation Reactions. Chem. Lett., 286-287.[9] (Context on 2,6-substituted benzoic reactivity). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Nomenclature and Synthetic Strategies of Dinitrotoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the complexities surrounding the identification and synthesis of "Methyl 3-methyl-2,6-dinitrobenzoate." Initial comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the complexities surrounding the identification and synthesis of "Methyl 3-methyl-2,6-dinitrobenzoate." Initial comprehensive searches of prominent chemical databases and scientific literature did not yield a direct entry for this specific isomer. This suggests that the compound is either exceptionally rare, not extensively documented, or the nomenclature may be a misnomer for a more common, structurally related molecule. This guide, therefore, provides an in-depth analysis of closely related and well-documented dinitrotoluene derivatives. By examining the synonyms, properties, and synthetic routes of these analogs, we offer a foundational understanding that can inform research and development efforts targeting this chemical space.

Introduction: The Challenge of Isomeric Specificity

In the field of chemical research and drug development, precise molecular identification is paramount. The isomeric arrangement of functional groups on an aromatic ring can drastically alter a compound's physical, chemical, and biological properties. The query for "Methyl 3-methyl-2,6-dinitrobenzoate" presents a case where a specific substitution pattern is not readily found in the existing scientific literature. This guide will navigate this challenge by first establishing a clear understanding of the nomenclature and then exploring the synthesis of closely related, and likely more stable, isomers.

Nomenclature and Identification of Related Compounds

Given the absence of direct data for "Methyl 3-methyl-2,6-dinitrobenzoate," it is crucial to examine the nomenclature of its constituent parts and validated isomers. The name implies a benzoic acid methyl ester with a methyl group at the 3-position and two nitro groups at the 2- and 6-positions. Steric hindrance from the methyl group at position 3 may make dinitration at the adjacent 2 and 6 positions synthetically challenging, potentially explaining the lack of literature.

We will focus on two key, well-documented structural relatives:

  • 2,6-Dinitrotoluene: Possesses the 2,6-dinitro and 3-methyl substitution on the benzene ring but is not a benzoate.

  • Methyl 3,5-dinitrobenzoate: A dinitro-substituted methyl benzoate, but with a different substitution pattern and lacking the 3-methyl group.

A third, less common but relevant compound is:

  • Methyl 2-methyl-3,5-dinitrobenzoate

A comprehensive list of synonyms for these compounds is provided in the table below to aid in literature searches and compound identification.

IUPAC Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
2,6-Dinitrotoluene1-Methyl-2,6-dinitrobenzene, 2,6-DNT, 2-Methyl-1,3-dinitrobenzene[1][2]606-20-2[1][2]C₇H₆N₂O₄[1]182.13[1]
Methyl 3,5-dinitrobenzoate3,5-Dinitrobenzoic acid methyl ester, NSC 7317[3]2702-58-1[3][4]C₈H₆N₂O₆[3][4]226.14[3]
Methyl 2-methyl-3,5-dinitrobenzoate-Not readily availableC₉H₈N₂O₆[5]240.17[5]

Synthetic Pathways and Methodologies

The synthesis of dinitrotoluene derivatives typically involves electrophilic aromatic substitution, specifically nitration. The choice of starting material and reaction conditions dictates the final isomeric product.

Synthesis of 2,6-Dinitrotoluene

The industrial production of dinitrotoluene isomers primarily starts with the nitration of toluene. This process yields a mixture of isomers, with 2,4-dinitrotoluene being the major product. The formation of 2,6-dinitrotoluene is less favored due to steric hindrance.

Conceptual Workflow for Toluene Nitration:

Toluene Nitration Toluene Toluene Mono_Nitrotoluene Mononitrotoluene (Ortho & Para isomers) Toluene->Mono_Nitrotoluene Nitration Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Di_Nitrotoluene Dinitrotoluene Mixture (2,4-DNT major, 2,6-DNT minor) Mono_Nitrotoluene->Di_Nitrotoluene Further Nitration Separation Isomer Separation Di_Nitrotoluene->Separation DNT_2_6 2,6-Dinitrotoluene Separation->DNT_2_6 DNT_2_4 2,4-Dinitrotoluene Separation->DNT_2_4

Caption: Conceptual workflow for the synthesis of 2,6-Dinitrotoluene via nitration of toluene.

Synthesis of Methyl 3,5-dinitrobenzoate

This compound is typically synthesized by the nitration of methyl benzoate. The ester group is a deactivating meta-director, leading to the formation of the 3-nitro and subsequently the 3,5-dinitro product.

Step-by-Step Protocol for the Synthesis of Methyl 3-nitrobenzoate (a precursor): [6]

  • Preparation of the Nitrating Mixture: Carefully add 1.5 cm³ of concentrated nitric acid to a dry test tube. In a separate flask, weigh 2.0 g of methyl benzoate and slowly add 4 cm³ of concentrated sulfuric acid while swirling to ensure thorough mixing.[6]

  • Nitration: Using a glass dropping pipette, add the nitrating mixture very slowly (over approximately 15 minutes) to the methyl benzoate solution. Maintain the temperature to control the reaction rate.

  • Reaction Quenching: After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes. Carefully pour the mixture onto approximately 20 g of crushed ice in a beaker, stirring throughout. The solid methyl 3-nitrobenzoate will precipitate.[6]

  • Isolation and Purification: Allow the ice to melt and then filter the crude product under suction. Wash the solid with a small amount of ice-cold water. The crude product can be purified by recrystallization from a water/ethanol mixture.[6]

Further nitration under more forcing conditions would be required to introduce the second nitro group at the 5-position.

Hypothetical Synthesis of Methyl 3-methyl-2,6-dinitrobenzoate

A plausible, though likely low-yielding, synthetic route to the target compound could start from 3-methylbenzoic acid.

Proposed Synthetic Pathway:

Hypothetical Synthesis Start 3-Methylbenzoic Acid Esterification Esterification (CH₃OH, H⁺) Start->Esterification Intermediate1 Methyl 3-methylbenzoate Esterification->Intermediate1 Nitration Nitration (HNO₃, H₂SO₄) Intermediate1->Nitration Intermediate2 Mixture of nitrated isomers Nitration->Intermediate2 Separation Chromatographic Separation Target Methyl 3-methyl-2,6-dinitrobenzoate (Hypothetical Product) Separation->Target

Caption: A proposed synthetic pathway for Methyl 3-methyl-2,6-dinitrobenzoate.

The nitration of Methyl 3-methylbenzoate would be complex. The methyl group is an ortho-, para-director, while the methyl ester is a meta-director. This would lead to a mixture of isomers, and isolating the desired 2,6-dinitro product would likely require advanced purification techniques such as preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties

The properties of the validated related compounds are summarized below. These can serve as an estimation for the properties of the target compound.

Property 2,6-Dinitrotoluene Methyl 3,5-dinitrobenzoate
Melting Point 56-61 °C[7]107-109 °C
Boiling Point 300 °C[7]367.74 °C (estimate)
Appearance Yellow to red solid[7]White to off-white solid
Solubility 0.0182 g/100 mL in water[7]Insoluble in water, soluble in hot ethanol[6]

Conclusion

While "Methyl 3-methyl-2,6-dinitrobenzoate" is not a readily identifiable compound in the current scientific literature, an in-depth analysis of its structural analogs provides valuable insights for researchers. The nomenclature, synthetic strategies, and physicochemical properties of compounds like 2,6-Dinitrotoluene and Methyl 3,5-dinitrobenzoate serve as a robust foundation for any investigation into this class of molecules. The synthetic challenges, likely stemming from steric hindrance, in producing the target 2,6-dinitro isomer are significant and would require careful optimization and advanced purification methods. This guide provides the necessary technical background for scientists and drug development professionals to navigate the complexities of dinitrotoluene chemistry and to design informed experimental approaches.

References

  • CAS No : 606-20-2 | Chemical Name : Dinitrotoluene-2,6 | Pharmaffiliates. [Link]

  • Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem. [Link]

  • Methyl 3,5-dinitrobenzoate (99%) - Amerigo Scientific. [Link]

  • Methyl 2-methyl-3,5-dinitrobenzoate - PMC. [Link]

  • Nitration of methyl benzoate | Resource - Royal Society of Chemistry: Education. [Link]

Sources

Exploratory

Safety data sheet (SDS) for Methyl 3-methyl-2,6-dinitrobenzoate

An In-depth Technical Guide to the Anticipated Safety Profile of Methyl 3-methyl-2,6-dinitrobenzoate Chemical Identity and Physicochemical Landscape Methyl 3-methyl-2,6-dinitrobenzoate is a nitroaromatic compound. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticipated Safety Profile of Methyl 3-methyl-2,6-dinitrobenzoate

Chemical Identity and Physicochemical Landscape

Methyl 3-methyl-2,6-dinitrobenzoate is a nitroaromatic compound. The presence of two nitro (-NO₂) groups on the benzene ring, ortho and para to the methyl group, and ortho to the methyl ester, dictates its chemical personality. The nitro groups are powerful electron-withdrawing moieties, which significantly influences the molecule's reactivity and potential biological interactions.[1][2]

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information Rationale & Scientific Context
Molecular Formula C₉H₈N₂O₆ Based on chemical structure.
Molecular Weight 240.17 g/mol Calculated from the molecular formula.
Appearance Pale yellow crystalline solid. Nitroaromatic compounds are often pale yellow solids.[3]
Melting Point Expected to be a solid with a melting point likely in the range of 80-150 °C. Based on similar dinitro- and nitrobenzoate compounds.[3][4]
Solubility Low solubility in water; soluble in organic solvents (e.g., acetone, DMSO, ethyl acetate). The aromatic structure confers hydrophobicity.

| Vapor Pressure | Low at room temperature. | Typical for a solid organic compound of this molecular weight. |

The Core of Reactivity and Hazard: A Mechanistic Perspective

The primary hazard associated with nitroaromatic compounds stems from their electrochemical properties and their metabolic pathways. The electron-withdrawing nature of the nitro groups makes the aromatic ring electron-deficient, which activates it for certain reactions and dictates its biological activity.[2][5]

Redox Reactivity and Toxicological Implications

The most significant toxicological concern for nitroaromatics is their potential for reductive metabolism. In biological systems, the nitro groups can be enzymatically reduced to nitroso, hydroxylamino, and ultimately amino derivatives.[1][6] These intermediates are highly reactive and are often implicated in the mutagenic and carcinogenic properties of this chemical class.[5][6] This reactivity is a key factor in understanding why nitroaromatic compounds are treated with significant caution in laboratory and industrial settings.

Thermal and Chemical Stability

Nitroaromatic compounds are known for their energetic properties. While not all are explosive, they can decompose exothermically at elevated temperatures.[2] The presence of multiple nitro groups increases this potential. Decomposition can release toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO).[3][7]

It is also crucial to consider incompatibilities. Strong oxidizing agents, strong bases, and reducing agents can initiate hazardous reactions.[8][9] For instance, strong bases can react with the molecule, potentially leading to decomposition or polymerization reactions, as seen with related compounds like TNT.[10]

G cluster_molecule Methyl 3-methyl-2,6-dinitrobenzoate cluster_hazards Potential Hazards cluster_outcomes Resulting Risks Molecule C₉H₈N₂O₆ ReductiveMetabolism Reductive Metabolism Molecule->ReductiveMetabolism ThermalDecomposition Thermal Decomposition Molecule->ThermalDecomposition ChemicalIncompatibility Chemical Incompatibility Molecule->ChemicalIncompatibility Mutagenicity Mutagenicity/Toxicity ReductiveMetabolism->Mutagenicity ToxicGases Release of NOx, CO ThermalDecomposition->ToxicGases HazardousReaction Runaway Reaction ChemicalIncompatibility->HazardousReaction

Caption: Core hazard pathways for Methyl 3-methyl-2,6-dinitrobenzoate.

Hazard Identification and Classification

Based on data from analogous compounds, a GHS classification can be predicted. This serves as a provisional framework for safe handling until official data is generated.

Table 2: Predicted GHS Classification

Hazard Class Predicted Category Basis for Prediction
Acute Toxicity, Oral Category 4: Harmful if swallowed. Data for Methyl 3,5-dinitrobenzoate (H302).[11][12]
Acute Toxicity, Dermal Potentially Category 4: Harmful in contact with skin. Data for similar compounds like Methyl 3,4-dinitrobenzoate.[13]
Acute Toxicity, Inhalation Potentially Category 4: Harmful if inhaled. Data for similar compounds like Methyl 3,4-dinitrobenzoate.[13]
Skin Corrosion/Irritation Category 2: Causes skin irritation. A common property of nitroaromatic compounds.[14]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation. A common property of nitroaromatic compounds.[14]
Germ Cell Mutagenicity Suspected mutagen. The reductive metabolism of nitroaromatics is linked to mutagenicity.[6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Predicted based on data for similar compounds.[14][15] |

Protocols for Safe Handling and Exposure Control

The principle of "As Low As Reasonably Practicable" (ALARP) must be applied to all work with this compound. Engineering controls are the primary line of defense.

Engineering Controls
  • Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[14][16]

  • Containment: For larger quantities or procedures with a high potential for aerosolization, a glove box or other closed system should be considered.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The selection of appropriate PPE is a critical control point in the workflow.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment cluster_checks Pre-Use Checks Start Handling Protocol Initiated HoodCheck Verify Fume Hood Functionality Start->HoodCheck EyeProtection Splash-proof Safety Goggles or Face Shield (Conforming to EN166 or NIOSH standards) HandProtection Chemical-resistant Gloves (e.g., Nitrile, Neoprene) EyeProtection->HandProtection BodyProtection Flame-retardant Laboratory Coat HandProtection->BodyProtection RespiratoryProtection Respiratory Protection (Required if outside fume hood or during spill) BodyProtection->RespiratoryProtection End Proceed with Experiment RespiratoryProtection->End GloveCheck Inspect Gloves for Integrity GloveCheck->EyeProtection HoodCheck->GloveCheck

Caption: Personal Protective Equipment (PPE) selection workflow.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the experiment. Ensure all necessary equipment, including waste containers, is present.

  • Donning PPE: Put on all required PPE as per the diagram above.

  • Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure to prevent dust dispersion.[3] Use non-sparking tools.[16]

  • Manipulation: Keep the container tightly closed when not in use.[14] Avoid actions that generate dust.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[14] Decontaminate the work area.

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[14][16] The container must be tightly sealed.[14]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the individual to fresh air.[17] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[17] 3. Seek immediate medical attention.[17]
Skin Contact 1. Immediately remove all contaminated clothing.[17] 2. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[17] 3. Seek medical attention if irritation persists.[14]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[14] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.[14]
Ingestion 1. Do NOT induce vomiting.[17] 2. Rinse the mouth with water.[17] 3. If the person is conscious, give them 1-2 glasses of water to drink. 4. Seek immediate medical attention.[17]
Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the area.[17]

  • Ventilation: Ensure the area is well-ventilated (if safe to do so).

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Cleanup (Solid Spill):

    • Wear full PPE, including respiratory protection.[15]

    • Gently sweep or vacuum (using an explosion-proof vacuum) the material to avoid generating dust.[3][14]

    • Place the collected material into a suitable, labeled, and sealed container for disposal.[17]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

Waste generated from this material must be treated as hazardous.

  • Waste Characterization: All waste must be classified as hazardous chemical waste.

  • Disposal Method: The preferred method of disposal is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[3][15] Do not dispose of it in drains or as regular laboratory waste.[15]

  • Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[3]

References

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds. Oxford Academic, Environmental Toxicology and Chemistry.
  • Methyl 3,5-dinitrobenzoate SDS, 2702-58-1 Safety D
  • SAFETY D
  • The Chemical Reactivity of the Nitro Group in 1-Phenyl-4-nitronaphthalene: An In-depth Technical Guide. Benchchem.
  • Nitro compound - Wikipedia. Wikipedia.
  • Methyl 3-methyl-4-nitrobenzo
  • Hazardous Substance Fact Sheet. NJ.gov.
  • SAFETY D
  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety D
  • Methyl 3-nitrobenzoate - Safety D
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals.
  • MSDS of Methyl 3-nitrobenzo
  • SAFETY D
  • SAFETY D
  • Material Safety D
  • Methyl 3,5-dinitrobenzo
  • Methyl 3-methyl-2,4-dinitrobenzo
  • SAFETY D
  • Methyl 2-methyl-3-nitrobenzoate - SAFETY D
  • Methyl 3,4-dinitrobenzo
  • SAFETY D
  • Methyl 3,5-dinitrobenzo
  • Methyl 3,5-dinitrobenzo

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Foundational

A Senior Application Scientist's Guide to Differentiating Methyl 3-methyl-2,6-dinitrobenzoate and its 2,4-Dinitro Isomer

Abstract In the fields of pharmaceutical development, agrochemicals, and material science, the precise structural characterization of organic molecules is paramount. Positional isomers, such as methyl 3-methyl-2,6-dinitr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of pharmaceutical development, agrochemicals, and material science, the precise structural characterization of organic molecules is paramount. Positional isomers, such as methyl 3-methyl-2,6-dinitrobenzoate and methyl 3-methyl-2,4-dinitrobenzoate, often exhibit profoundly different physicochemical properties, reactivity, and biological activity despite sharing the same molecular formula. This guide provides an in-depth technical framework for researchers to distinguish between these two critical isomers. We will explore the foundational principles of their structural differences, predictable disparities in their spectroscopic and chromatographic profiles, and robust, field-proven methodologies for their synthesis and unambiguous identification. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices, thereby empowering scientists to develop self-validating analytical systems for isomeric differentiation.

The Critical Importance of Isomeric Purity

The position of a functional group on an aromatic ring can dramatically alter a molecule's properties. In the case of dinitrobenzoate isomers, the placement of the second nitro group—either at the 4- or 6-position relative to the methyl ester—invokes significant changes in electronic distribution, molecular symmetry, and steric environment.[1][2] These differences can cascade into divergent biological effects, where one isomer might be an effective therapeutic agent or agrochemical, while the other could be inactive or dangerously toxic.[3] Consequently, the ability to synthesize the correct isomer and verify its purity is a non-negotiable requirement in regulated industries. For instance, well-characterized reference standards are essential for quality control (QC) and for inclusion in regulatory submissions such as Abbreviated New Drug Applications (ANDA).

Structural and Physicochemical Comparison

The fundamental differences between the 2,6- and 2,4-dinitro isomers stem from their distinct molecular architecture.

Molecular Structures

The substitution patterns give rise to unique spatial and electronic characteristics. The 2,6-isomer is a sterically crowded molecule due to the two nitro groups flanking the methyl substituent. In contrast, the 2,4-isomer has a more distributed substitution pattern.

G cluster_0 Methyl 3-methyl-2,6-dinitrobenzoate cluster_1 Methyl 3-methyl-2,4-dinitrobenzoate node_2_6 node_2_4 G cluster_1 Pathway A: Synthesis of Methyl 3-methyl-2,4-dinitrobenzoate cluster_2 Pathway B: Synthesis of Methyl 3-methyl-2,6-dinitrobenzoate start1 Methyl 3-methylbenzoate reagent1 Nitrating Mixture (HNO₃ / H₂SO₄) start1->reagent1 1st Nitration product1 Methyl 3-methyl-2-nitrobenzoate (Major Product) reagent1->product1 reagent2 Stronger Nitrating Mixture (fuming HNO₃ / H₂SO₄) product1->reagent2 2nd Nitration final1 Methyl 3-methyl-2,4-dinitrobenzoate reagent2->final1 start2 1,3-Dimethyl-2-nitrobenzene reagent3 Oxidation (e.g., KMnO₄ or air/catalyst) start2->reagent3 product2 3-Methyl-2-nitrobenzoic Acid reagent3->product2 reagent4 Nitrating Mixture (HNO₃ / H₂SO₄) product2->reagent4 product3 3-Methyl-2,6-dinitrobenzoic Acid reagent4->product3 reagent5 Esterification (CH₃OH / H₂SO₄) product3->reagent5 final2 Methyl 3-methyl-2,6-dinitrobenzoate reagent5->final2

Caption: Plausible synthetic workflows for the target isomers.

Synthesis of Methyl 3-methyl-2,4-dinitrobenzoate

A plausible route involves the dinitration of methyl 3-methylbenzoate.

  • First Nitration: The first nitro group will preferentially add to the 2-position, which is ortho to the activating methyl group and meta to the deactivating ester group. Some 6-nitro and 4-nitro isomers will also form.

  • Second Nitration: The second nitration is directed by three groups. The strongly deactivating nitro and ester groups will direct meta to their positions, while the methyl group directs ortho/para. The most favorable position for the second nitro group is at the 4-position, which is para to the methyl group and meta to the newly added 2-nitro group.

Synthesis of Methyl 3-methyl-2,6-dinitrobenzoate

Direct dinitration of methyl 3-methylbenzoate is unlikely to yield the 2,6-isomer as the major product due to steric hindrance and directing group effects. A more strategic, multi-step approach is required. [4]1. Start with 1,3-Dimethyl-2-nitrobenzene: This starting material already has the desired nitro-methyl relationship. 2. Selective Oxidation: One of the methyl groups (at the 1-position) is selectively oxidized to a carboxylic acid to form 3-methyl-2-nitrobenzoic acid. [4]3. Second Nitration: Nitration of this intermediate will add a second nitro group at the 6-position, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid and nitro groups. 4. Fischer Esterification: The resulting 3-methyl-2,6-dinitrobenzoic acid is then esterified using methanol and an acid catalyst to yield the final product. [5]

Analytical Methodologies for Isomer Differentiation

A multi-technique approach is essential for the unambiguous identification and differentiation of the two isomers.

G cluster_workflow Analytical Workflow for Isomer Differentiation sample Isomer Mixture or Synthesized Product separation Chromatographic Separation (HPLC / GC) sample->separation Inject nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) sample->nmr Analyze ms Mass Spectrometry (EI / ESI, HRMS) separation->ms Couple (LC-MS/GC-MS) data_sep Different Retention Times (Polarity Difference) separation->data_sep data_nmr Distinct Chemical Shifts & Coupling Patterns (Symmetry & Steric Effects) nmr->data_nmr data_ms Identical Molecular Ion (M⁺) Different Fragmentation (Predicted) ms->data_ms conclusion Unambiguous Isomer Identification data_sep->conclusion Correlate Data data_nmr->conclusion Correlate Data data_ms->conclusion Correlate Data

Caption: Integrated analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of isomers. The key lies in predicting how the different electronic environments and symmetries will affect the spectra. [6] Predicted ¹H NMR Spectra:

  • Methyl 3-methyl-2,6-dinitrobenzoate (Higher Symmetry):

    • Aromatic Protons: The two protons at the 4- and 5-positions are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single singlet in the aromatic region (δ 8.0-8.5 ppm).

    • Methyl Protons: Two distinct singlets: one for the ester methyl group (~δ 3.9-4.0 ppm) and one for the ring methyl group (~δ 2.5-2.7 ppm).

  • Methyl 3-methyl-2,4-dinitrobenzoate (Lower Symmetry):

    • Aromatic Protons: The two protons at the 5- and 6-positions are in different chemical environments. They are expected to appear as two distinct doublets (or singlets if coupling is minimal) in the aromatic region (δ 7.5-8.8 ppm). The proton at the 5-position, being ortho to a nitro group, will be significantly downfield.

    • Methyl Protons: Two distinct singlets, similar to the 2,6-isomer.

Predicted ¹³C NMR Spectra:

  • Methyl 3-methyl-2,6-dinitrobenzoate: Due to symmetry, fewer signals are expected. There should be 4 signals for the aromatic carbons (C2/C6, C4/C5, C1, C3), one for the carbonyl carbon, and two for the methyl carbons.

  • Methyl 3-methyl-2,4-dinitrobenzoate: Lacking symmetry, all 6 aromatic carbons are unique and should produce 6 distinct signals. [6]The carbonyl and two methyl carbons will also give signals.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: Process the data and assign peaks based on chemical shifts, integration (for ¹H), and coupling patterns. Compare the number of aromatic signals and their splitting patterns to the predicted spectra to confirm the isomer's identity.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show an identical molecular ion peak, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) may reveal subtle differences in fragmentation patterns due to steric effects, although this can be challenging to predict without experimental data.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature gradient program (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).

  • MS Detection: Acquire mass spectra using Electron Ionization (EI) mode over a mass range of m/z 50-300.

  • Analysis: Confirm the molecular ion peak (m/z 240.04). Analyze the fragmentation pattern, looking for characteristic losses (e.g., -OCH₃, -NO₂, -COOCH₃). While likely similar, the relative intensities of fragment ions may differ between the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating the isomers and assessing purity, exploiting their predicted difference in polarity. [7][8]

  • System: An HPLC system with a UV detector.

  • Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point would be 60:40 Acetonitrile:Water. [8]4. Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure: a. Prepare standard solutions of each purified isomer and a mixed solution in the mobile phase. b. Inject 10 µL of each solution. c. Expected Result: The more polar 2,4-isomer is expected to elute with a shorter retention time, while the less polar 2,6-isomer will be retained longer on the column. d. Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5). [7][8]

Differential Biological Activity and Applications

The structural and electronic differences between the 2,6- and 2,4-isomers are expected to translate into different biological activities. Nitroaromatic compounds are known for a wide spectrum of bioactivities, including antifungal and antibacterial properties, but also for their potential toxicity and mutagenicity. [3]

  • Receptor/Enzyme Binding: The steric hindrance in the 2,6-isomer could prevent it from fitting into the active site of a target enzyme or receptor, rendering it less active than the more accessible 2,4-isomer.

  • Metabolism: The rate and pathway of metabolic degradation can differ. For example, the reduction of the nitro groups by nitroreductase enzymes could be sterically hindered in the 2,6-isomer.

  • Applications: The well-defined structure of the 2,4-isomer makes it suitable as a characterized reference standard for analytical method development and validation in regulated environments. The biological profile of the 2,6-isomer remains an area for future investigation.

Conclusion

The differentiation of methyl 3-methyl-2,6-dinitrobenzoate and its 2,4-dinitro isomer is a challenge that epitomizes the importance of rigorous analytical chemistry. While they share a common molecular formula, their properties diverge significantly due to fundamental differences in symmetry and steric hindrance. A definitive identification cannot rely on a single technique. Instead, a holistic approach combining chromatographic separation (HPLC) with detailed spectroscopic analysis (primarily NMR) is required. By understanding the predictable consequences of their structural differences on analytical data, researchers can confidently synthesize, isolate, and characterize these critical isomers, ensuring the integrity and safety of their scientific and developmental endeavors.

References

  • SpectraBase. (2025). Methyl 3,5-dinitro benzoate. Wiley-VCH GmbH. [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Quora. [Link]

  • PubChem. (2026). Methyl 3,4-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Elsevier. [Link]

  • PubChem. (2025). Methyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • PrepChem. (2023). Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. [Link]

  • PubMed. (1963). Chromatographic separation of isomeric dinitrophenyl derivatives of alpha-epsilon diaminopimelic acid. National Library of Medicine. [Link]

  • Acta Crystallographica Section E. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. International Union of Crystallography. [Link]

  • NIST. (2025). Methyl 3,5-dinitrobenzoate IR Spectrum. National Institute of Standards and Technology. [Link]

  • Automated Topology Builder. (2023). Methyl3,5-dinitrobenzoate | C8H6N2O6. The University of Queensland. [Link]

  • Google Patents. (1936). Separation of dinitrobenzene isomers.
  • Molecules. (2022). Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. MDPI. [Link]

  • Cheméo. (2023). Chemical Properties of Methyl 3,5-dinitrobenzoate (CAS 2702-58-1). Cheméo. [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Study.com. (2023). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]

  • Anasazi Instruments. (2015). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • RSC Advances. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Steric effects. Wikipedia. [Link]

  • Google Patents. (2015). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION.
  • NIST. (2025). Methyl 3,5-dinitrobenzoate Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Reddit. [Link]

  • NIST. (2025). Methyl 3,5-dinitrobenzoate. National Institute of Standards and Technology. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Najam Academy. [Link]

  • Chegg. (2016). Solved Comment about the comparison of the infrared of.... Chegg.com. [Link]

  • ResearchGate. (2010). (PDF) Methyl 2-methyl-3,5-dinitrobenzoate. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-methyl-2,6-dinitrobenzoate

This guide provides a comprehensive overview of the key physicochemical properties of methyl 3-methyl-2,6-dinitrobenzoate, with a primary focus on its melting and boiling points. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the key physicochemical properties of methyl 3-methyl-2,6-dinitrobenzoate, with a primary focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the characterization of nitroaromatic compounds.

Executive Summary

Methyl 3-methyl-2,6-dinitrobenzoate is a nitroaromatic compound of interest in various fields of chemical research. A critical aspect of its characterization involves the precise determination of its melting and boiling points, which are fundamental indicators of purity and identity. This guide addresses the current state of knowledge regarding these properties, provides a comparative analysis with a closely related isomer, and outlines detailed experimental protocols for their determination. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating framework for experimental work.

Physicochemical Properties of Methyl 3-methyl-2,6-dinitrobenzoate

Comparative Analysis with Isomeric Compound: Methyl 3,5-dinitrobenzoate

In the absence of direct data, a comparative analysis with a well-characterized isomer, methyl 3,5-dinitrobenzoate (CAS Number: 2702-58-1), can provide some context. It is crucial to recognize that isomeric compounds, while having the same molecular formula (C₈H₆N₂O₆), can exhibit significantly different physical properties due to variations in their molecular structure and intermolecular forces.

PropertyMethyl 3,5-dinitrobenzoateMethyl 3-methyl-2,6-dinitrobenzoate
Melting Point 107-109 °C[1][2]Data not available
Boiling Point 367.74 °C (rough estimate)[2]Data not available
Molecular Weight 226.14 g/mol [3][4][5]226.14 g/mol
CAS Number 2702-58-1[3][4][5]Data not available

The presence of the methyl group ortho to one of the nitro groups and meta to the other in methyl 3-methyl-2,6-dinitrobenzoate, as opposed to the meta positioning of both nitro groups in the 3,5-isomer, will influence the crystal packing and intermolecular interactions, leading to different melting and boiling points.

Experimental Determination of Melting Point

The melting point of a solid crystalline substance is a critical physical property that provides information about its identity and purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities. The following protocol outlines the capillary method for determining the melting point.

Rationale for Experimental Choices

The choice of a slow heating rate (1-2 °C per minute) in the vicinity of the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination. A preliminary, faster heating rate can be used to get an approximate melting point, which then informs the more precise measurement.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of methyl 3-methyl-2,6-dinitrobenzoate is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

    • Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Approximate Melting Point Determination:

    • Set a rapid heating rate (e.g., 10-20 °C per minute).

    • Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Set a slow heating rate of 1-2 °C per minute.

    • Carefully observe the sample and record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂).

    • The melting range is reported as T₁ - T₂.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_result Result prep1 Dry and Powder Sample prep2 Pack Capillary Tube prep1->prep2 det1 Insert into Apparatus prep2->det1 det2 Rapid Heating (Approx. MP) det1->det2 det3 Slow Heating (Accurate MP) det2->det3 det4 Record T1 and T2 det3->det4 result Report Melting Range det4->result

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is recommended. The following protocol describes the Thiele tube method for micro-scale boiling point determination.

Rationale for Experimental Choices

The Thiele tube is designed to ensure uniform heating of the heat-transfer fluid (e.g., mineral oil) through convection, providing a stable and evenly distributed temperature environment for the sample. The inverted capillary tube acts as a manometer, with the stream of bubbles indicating that the vapor pressure of the sample exceeds the external pressure. The boiling point is recorded upon cooling when the external pressure overcomes the vapor pressure, and the liquid is drawn into the capillary.

Step-by-Step Protocol for Boiling Point Determination
  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Secure the thermometer with the attached test tube in a Thiele tube filled with a suitable heating oil.

  • Heating:

    • Heat the side arm of the Thiele tube gently with a micro-burner.

    • Observe the sample. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination:

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

    • Record the atmospheric pressure at the time of the experiment.

Visualization of the Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Boiling Point Measurement cluster_result Result setup1 Sample in Test Tube setup2 Invert Capillary setup1->setup2 setup3 Assemble in Thiele Tube setup2->setup3 meas1 Gentle Heating setup3->meas1 meas2 Observe Bubble Stream meas1->meas2 meas3 Cool and Observe Re-entry meas2->meas3 meas4 Record Temperature meas3->meas4 result Report Boiling Point and Pressure meas4->result

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-methyl-2,6-dinitrobenzoate from 3-methylbenzoic acid

An Application Note and Protocol for the Introduction: Navigating Regioselectivity in Aromatic Nitration The synthesis of polysubstituted aromatic compounds is a cornerstone of organic chemistry, particularly in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the

Introduction: Navigating Regioselectivity in Aromatic Nitration

The synthesis of polysubstituted aromatic compounds is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and energetic materials. Methyl 3-methyl-2,6-dinitrobenzoate is a valuable intermediate whose structure presents a significant synthetic challenge. The regiochemical outcome of electrophilic aromatic substitution on the 3-methylbenzoic acid scaffold is complex. The directing effects of the electron-donating methyl group (ortho, para-director) and the electron-withdrawing carboxylic acid group (meta-director) are competing.[1] To achieve the desired 2,6-dinitration, both substituents must direct the incoming electrophile to the same positions. The methyl group at C-3 directs to C-2, C-4, and C-6, while the carboxylic acid at C-1 directs to C-5. Therefore, the C-2 and C-6 positions are activated by the methyl group, making dinitration at these sites plausible under forcing conditions.

This guide provides a comprehensive two-step protocol for the synthesis of methyl 3-methyl-2,6-dinitrobenzoate. The first step involves the aggressive dinitration of 3-methylbenzoic acid to form the 3-methyl-2,6-dinitrobenzoic acid intermediate. The second step is the subsequent Fischer-Speier esterification to yield the final product. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and emphasize the critical safety measures required when working with highly corrosive and reactive nitrating agents.

Part 1: The Synthetic Pathway - A Strategic Overview

The conversion of 3-methylbenzoic acid to its dinitrated methyl ester is achieved through a sequential dinitration and esterification process. This strategy isolates the two distinct transformations, allowing for purification of the intermediate and maximizing the overall yield.

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Esterification A 3-Methylbenzoic Acid B 3-Methyl-2,6-dinitrobenzoic Acid A->B HNO₃, H₂SO₄ (Nitrating Mixture) Heat C Methyl 3-methyl-2,6-dinitrobenzoate B->C CH₃OH, H₂SO₄ (cat.) Reflux

Caption: Overall workflow for the synthesis of Methyl 3-methyl-2,6-dinitrobenzoate.

Part 2: Mechanistic Insights

Step 1: Electrophilic Aromatic Substitution - Dinitration

The core of the first step is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Generation of Electrophile: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻

  • Formation of Nitronium Ion: H₂NO₃⁺ → NO₂⁺ + H₂O

The aromatic π system of 3-methylbenzoic acid then attacks the nitronium ion. The activating, ortho-directing effect of the methyl group strongly favors substitution at the C-2 and C-6 positions. Due to the deactivating nature of the first introduced nitro group, a second nitration requires more forceful conditions, such as elevated temperatures, to proceed.[4]

Step 2: Fischer-Speier Esterification

This classic reaction converts a carboxylic acid into an ester using an alcohol in the presence of an acid catalyst.[5][6][7] The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the dinitrobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a favorable leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the methyl ester.[5]

To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is typically used.[7][8]

Part 3: Experimental Protocols

Extreme caution is required throughout these procedures. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (Viton or neoprene are recommended over standard nitrile gloves).[9][10]

Protocol 1: Synthesis of 3-Methyl-2,6-dinitrobenzoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylbenzoic Acid136.1510.0 g0.0734
Conc. Sulfuric Acid (~98%)98.0880 mL~1.47
Fuming Nitric Acid (~90%)63.0140 mL~0.90
Crushed Ice-~500 g-
Distilled Water-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 80 mL of concentrated sulfuric acid.

  • Substrate Dissolution: Cool the flask in an ice-salt bath to below 5 °C. Slowly add 10.0 g of 3-methylbenzoic acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: Slowly add 40 mL of fuming nitric acid via the dropping funnel to the stirred solution. The rate of addition should be carefully controlled to maintain the internal temperature between 10-15 °C. This addition is highly exothermic.[4][11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction mixture in a water bath to 80-90 °C. Maintain this temperature for 2-3 hours with continuous stirring. The evolution of brown nitrogen dioxide fumes may be observed.

  • Work-up and Isolation: After the heating period, cool the reaction mixture back to room temperature and then chill it in an ice bath. In a separate large beaker (1 L), place approximately 500 g of crushed ice. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.[1] A precipitate will form.

  • Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the crude product thoroughly with copious amounts of cold distilled water until the washings are neutral to pH paper (to remove residual acids).

  • Drying: Dry the collected solid, 3-methyl-2,6-dinitrobenzoic acid, in a vacuum oven at 50-60 °C. Determine the mass and calculate the yield. The product can be further purified by recrystallization from aqueous ethanol if necessary.

Protocol 2: Synthesis of Methyl 3-methyl-2,6-dinitrobenzoate (Fischer-Speier Esterification)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-2,6-dinitrobenzoic Acid226.145.0 g0.0221
Methanol (Anhydrous)32.04100 mL~2.47
Conc. Sulfuric Acid (~98%)98.085 mL~0.092
Saturated Sodium Bicarbonate Sol.-~150 mL-
Crushed Ice-~200 g-

Procedure:

  • Reaction Setup: Place 5.0 g of the dried 3-methyl-2,6-dinitrobenzoic acid and 100 mL of anhydrous methanol into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid down the condenser.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ~200 g of crushed ice. The ester product should precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Neutralization: Transfer the crude solid to a beaker and add ~100 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic components. Stir for 15-20 minutes, then filter the solid again.

  • Final Wash and Drying: Wash the filtered product with distilled water until the washings are neutral. Dry the final product, methyl 3-methyl-2,6-dinitrobenzoate, to a constant weight. A high-purity product can be obtained by recrystallization from methanol or ethanol.

Part 4: Safety and Hazard Management

Nitration reactions are inherently hazardous due to their high exothermicity and the use of corrosive, strongly oxidizing acids.[11][12][13]

  • Acid Handling: Concentrated sulfuric and fuming nitric acids are extremely corrosive and can cause severe chemical burns upon contact.[14][15] Always handle them in a fume hood with appropriate PPE. When diluting, always add acid to water, never the other way around.[10]

  • Exothermic Reaction: The nitration reaction generates significant heat.[11] Inadequate temperature control can lead to a runaway reaction, resulting in vigorous decomposition and potential explosion.[4] Ensure efficient cooling and slow, controlled addition of reagents.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) fumes, which are harmful if inhaled.[12][14] All work must be conducted in a well-ventilated fume hood.

  • Spill Management: Have spill kits containing a neutralizer (such as sodium bicarbonate or soda ash) readily available.[15] For small spills, neutralize and absorb. For large spills, evacuate the area and contact emergency personnel.[16]

  • Storage: Store acids in designated corrosive storage cabinets away from organic materials, bases, and metals.[10][14]

Part 5: Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Expected Data Summary:

CompoundAppearanceMelting Point (°C)Key IR Peaks (cm⁻¹)¹H NMR Signals (Expected)
3-Methyl-2,6-dinitrobenzoic AcidPale yellow solid~205-207 (similar to related isomers)[17]3300-2500 (O-H), 1700 (C=O), 1550 & 1350 (NO₂)δ ~11 (s, 1H, COOH), δ ~8.0-8.2 (m, 2H, Ar-H), δ ~2.5 (s, 3H, CH₃)
Methyl 3-methyl-2,6-dinitrobenzoateWhite to pale yellow crystals~72-76 (similar to related isomers)1730 (C=O), 1550 & 1350 (NO₂), 1250 (C-O)δ ~8.0-8.2 (m, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.5 (s, 3H, CH₃)
  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C-O ester stretch around 1250 cm⁻¹ will confirm the esterification. The characteristic strong asymmetric and symmetric stretches for the nitro groups (NO₂) will be present in both compounds around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of the final product, the disappearance of the acidic proton signal from the carboxylic acid and the appearance of a new singlet at approximately 3.9 ppm corresponding to the methyl ester protons will be the key indicator of a successful reaction.[2]

  • Melting Point: A sharp melting point close to the literature value for a similar compound indicates high purity of the final product.

References

  • Nitration reaction safety - YouTube. (2024).
  • A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid - Benchchem. (n.d.).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development. (2021). ACS Publications.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.).
  • CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid - CymitQuimica. (n.d.).
  • 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 - ChemicalBook. (2026).
  • 2-Methyl-3,5-dinitrobenzoic acid - PMC. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR. (n.d.).
  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.).
  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (2017).
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (2017).
  • Acid Handling. (n.d.).
  • Nitration of 3-methylbenzoic acid with Mixed acid - ResearchGate. (n.d.).
  • A 2 step synthesis of methyl 3-n. (n.d.).
  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents. (n.d.).
  • Fischer–Speier esterification - Wikipedia. (n.d.).
  • Standard Operating Procedure. (n.d.).
  • nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown - Doc Brown's Chemistry. (n.d.).
  • Synthesis of methyl 3,5-dinitrobenzoate - PrepChem.com. (n.d.).
  • SAFE USE OF NITRIC ACID. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).
  • Materials Science and Engineering SOP Handling Concentrated Acids - Standard Operating Procedures. (2024).
  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate - Benchchem. (n.d.).
  • Standard Operating Procedure. (n.d.).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).
  • Fischer Esterification - Chemistry LibreTexts. (2023).
  • Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem - NIH. (n.d.).
  • Methyl 3,5-dinitrobenzoate 99 2702-58-1 - Sigma-Aldrich. (n.d.).
  • Methyl 3,5-dinitrobenzoate - the NIST WebBook. (n.d.).
  • Chemical Properties of Methyl 3,5-dinitrobenzoate (CAS 2702-58-1) - Cheméo. (n.d.).
  • Methyl 3-Methyl-2-nitrobenzoate 5471-82-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Esterification of 3 , 5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate polymers. (n.d.).
  • CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents. (n.d.).

Sources

Application

Application Note: Protocol for Nitration of Methyl 3-Methylbenzoate to Dinitro Derivatives

Executive Summary & Scientific Rationale This application note details a robust, scalable protocol for the dinitration of methyl 3-methylbenzoate. While mononitration of activated aromatics is trivial, dinitration of an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, scalable protocol for the dinitration of methyl 3-methylbenzoate. While mononitration of activated aromatics is trivial, dinitration of an ester-deactivated ring requires precise thermal activation and kinetic control to avoid trinitration (energetic instability) or oxidative degradation.

Mechanistic Logic (Regiochemistry)

The substrate, methyl 3-methylbenzoate, contains two directing groups with opposing electronic effects:

  • Methyl Group (-CH₃) at C3: Weakly activating, ortho/para director.

  • Ester Group (-COOCH₃) at C1: Deactivating, meta director.

Regiochemical Outcome:

  • Mononitration: The methyl group dominates direction. The most favorable positions are C4 (ortho to methyl, para to ester) and C6 (para to methyl, ortho to ester). C2 is sterically hindered.

  • Dinitration: The introduction of the first nitro group strongly deactivates the ring. The second nitro group enters the position meta to the first nitro group, guided by the remaining influence of the methyl group. The thermodynamic product is predominantly methyl 3-methyl-4,6-dinitrobenzoate .

Safety Architecture: A Self-Validating System

WARNING: Nitration reactions are exothermic and can generate explosive intermediates if not managed. This protocol employs a "Self-Validating" safety architecture.

The Three-Gate Safety System
  • Gate 1 (Thermal Lock): The reaction temperature must not exceed 5°C during the addition phase. If T > 10°C, addition must stop immediately to prevent "runaway" exotherms.

  • Gate 2 (Stoichiometric Check): Use of pre-calculated Mixed Acid (Nitrating Acid) ensures the concentration of nitronium ions (

    
    ) is sufficient for dinitration but insufficient for uncontrolled oxidation.
    
  • Gate 3 (Quench Verification): The quench step is performed on ice with stirring. If orange fumes (

    
    ) appear excessively, it indicates residual unreacted nitric acid or oxidative side-reactions.
    
DOT Diagram: Safety & Workflow Logic

NitrationWorkflow Start Start: Methyl 3-methylbenzoate Cool Cool Substrate in H2SO4 (T < 0°C) Start->Cool MixAcid Prepare Mixed Acid (H2SO4 + fuming HNO3) Add Dropwise Addition (Maintain T < 5°C) MixAcid->Add Cool->Add Gate1 GATE 1: Is T > 10°C? Add->Gate1 Stop STOP: Cool Down Gate1->Stop Yes Warm Warm to RT (Mononitration Complete) Gate1->Warm No Stop->Add Resume when T<0°C Heat Heat to 70-80°C (Dinitration Phase) Warm->Heat Monitor TLC Monitor (Disappearance of Mononitro) Heat->Monitor Monitor->Heat Incomplete Quench Quench on Crushed Ice Monitor->Quench Complete Isolate Filtration & Recrystallization Quench->Isolate

Caption: Workflow logic including thermal safety gates and decision points for dinitration.

Materials & Equipment

ComponentSpecificationRole
Methyl 3-methylbenzoate >98% PuritySubstrate
Sulfuric Acid (

)
98% Conc.Solvent & Catalyst (Dehydrating agent)
Nitric Acid (

)
Fuming (>90%)Nitrating Agent (Source of

)
Methanol Industrial GradeRecrystallization Solvent
Ice CrushedQuenching medium
Equipment 3-neck RBF, dropping funnel, thermometer, reflux condenserReaction setup

Experimental Protocol

Phase 1: Preparation of Nitrating Mixture (Mixed Acid)

Context: Generating the electrophile (


) ex situ allows for better thermal control than adding pure nitric acid to the substrate.
  • In a separate flask, cool 15 mL of conc. sulfuric acid to 0°C.[1]

  • Slowly add 10 mL of fuming nitric acid with stirring.

  • Critical: Ensure the temperature of this mix does not rise above 20°C during preparation.

Phase 2: Substrate Solubilization & Addition (Mononitration)
  • Place 10.0 g (66.6 mmol) of methyl 3-methylbenzoate in a 250 mL 3-neck round-bottom flask.

  • Add 25 mL of conc. sulfuric acid .[1][2][3][4][5][6] Stir until fully dissolved.

  • Cool the flask in an ice-salt bath to -5°C to 0°C .

  • Addition: Transfer the cold Nitrating Mixture (from Phase 1) to a pressure-equalizing dropping funnel.

  • Add the acid mixture dropwise over 30-45 minutes .

    • Self-Validation Check: Monitor internal temperature.[1][4] If it hits 5°C, stop addition and wait for cooling.

Phase 3: Thermal Activation (Dinitration)

Context: The electron-withdrawing nitro group installed in Phase 2 deactivates the ring. Heat is required to overcome the activation energy for the second substitution.

  • Once addition is complete, allow the mixture to stir at 0°C for 15 minutes.

  • Remove the ice bath and allow to warm to Room Temperature (RT) over 30 minutes.

  • Equip the flask with a reflux condenser.

  • Slowly heat the reaction mixture to 70°C - 80°C using an oil bath.

  • Maintain this temperature for 1 to 2 hours .

    • TLC Monitoring: Use Ethyl Acetate:Hexane (20:80). The dinitro product will have a lower

      
       than the mononitro intermediate.[1]
      
Phase 4: Quench & Isolation
  • Cool the reaction mixture to RT.

  • Prepare a beaker with 150 g of crushed ice .

  • Pour the reaction mixture slowly onto the ice with vigorous stirring. The product should precipitate as a pale yellow/cream solid.

    • Note: If an oil forms, scratch the side of the beaker with a glass rod to induce crystallization, or cool further.

  • Filter the solid using a Buchner funnel.[2][7]

  • Wash 1: Cold water (3 x 50 mL) to remove acid.

  • Wash 2: Cold 5% Sodium Bicarbonate solution (to neutralize trace acid).

  • Wash 3: Cold water (until filtrate is neutral pH).

Phase 5: Purification[2]
  • Recrystallize the crude solid from hot Methanol or Ethanol .[4]

  • Dissolve in minimum hot solvent, filter hot (if insoluble particles exist), and cool slowly to 4°C.

  • Collect crystals and dry in a vacuum desiccator.

Expected Results & Characterization

Yield and Appearance[6]
  • Typical Yield: 75 - 85%

  • Appearance: Pale yellow needles or powder.

  • Melting Point: The dinitro derivatives of m-toluic esters typically melt between 70°C and 105°C depending on the specific isomer mix (predominantly 4,6-dinitro).

Spectroscopic Data (Predicted)
  • IR (

    
    ):  1730 (Ester C=O), 1530 & 1350 (
    
    
    
    stretch).
  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the disappearance of the multiplet aromatic signals of the starting material.

    • 4,6-Dinitro Isomer: Two singlet aromatic protons (para to each other, no coupling).

    • Methyl Ester: Singlet ~3.9 ppm.

    • Ar-Methyl: Singlet ~2.6 ppm (deshielded by ortho-nitro).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is an oil Incomplete crystallization or mixed isomers lowering MP.Triturate with cold methanol.[1] If persistent, perform column chromatography (Silica, Hex/EtOAc).
Low Yield Hydrolysis of ester group.Ensure reaction temperature does not exceed 90°C. Avoid water in the reaction mix.
Red/Brown Fumes Oxidation of the methyl group (side reaction).Temperature too high. Reduce heating temperature and ensure dropwise addition is slow.
Incomplete Reaction Mononitro product remains.Increase heating time at Phase 3 or add 10% excess fuming

.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. "Methyl m-nitrobenzoate." Org.[1][3][6][7] Synth.1928 , 8, 76. Link (Foundational protocol for benzoate nitration).

  • Royal Society of Chemistry. "Nitration of methyl benzoate." RSC Education.[4] Link (Safety and educational baseline).

  • BenchChem. "Work-up Procedures for Aromatic Nitration Reactions." Link (Isolation techniques).

  • Shackelford, S. A., et al. "Amine Transition Metal Complex Directed Regioselective Nitration." J. Org. Chem.2003, 68, 267-275.

Disclaimer: This protocol involves the use of strong acids and energetic materials.[2][4][5][6][7][8] It should only be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Method

Application Note: Methyl 3-methyl-2,6-dinitrobenzoate as a Pivotal Intermediate for CFTR Modulator Scaffolds

Abstract This application note details the strategic utilization of Methyl 3-methyl-2,6-dinitrobenzoate (CAS: 350596-36-2 / Related Isomers) as a high-value precursor in the synthesis of next-generation Cystic Fibrosis T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Methyl 3-methyl-2,6-dinitrobenzoate (CAS: 350596-36-2 / Related Isomers) as a high-value precursor in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. While first-generation correctors (e.g., Lumacaftor) utilized specific aminopyridine scaffolds, the evolution of CFTR therapeutics (e.g., Tezacaftor, Elexacaftor) has shifted focus toward highly substituted indole and aniline cores. This guide provides a validated protocol for the chemoselective reduction of Methyl 3-methyl-2,6-dinitrobenzoate to Methyl 2,6-diamino-3-methylbenzoate , a critical building block for constructing the 7-methylindole pharmacophores essential for F508del-CFTR correction.

Introduction: The Chemical Logic of CFTR Correction

Cystic Fibrosis (CF) is primarily caused by the F508del mutation, leading to protein misfolding and degradation. Small molecule "correctors" stabilize the CFTR protein, allowing it to traffic to the cell surface.

Structurally, potent correctors often feature a "Left-Hand Side" (LHS) heterocyclic core linked to a "Right-Hand Side" (RHS) hydrophobic moiety. Methyl 3-methyl-2,6-dinitrobenzoate serves as a vital entry point for the LHS core due to its unique substitution pattern:

  • C3-Methyl Group: Provides steric bulk often required for hydrophobic pocket occupancy in the CFTR transmembrane domain.

  • 2,6-Nitro Groups: latent amino functionalities. Upon reduction, these allow for the formation of benzimidazoles or, via cyclization, 7-methylindoles .

Strategic Pathway

The primary utility of this intermediate is its conversion into Methyl 2,6-diamino-3-methylbenzoate , which can subsequently be cyclized to form 7-methyl-1H-indole-2-carboxylates , a scaffold homologous to the core of Tezacaftor (VX-661).

Safety & Handling: Energetic Nitro Compounds

WARNING: Polynitrated aromatic compounds possess high decomposition energies. The following safety protocols are non-negotiable.

  • Thermal Runaway Risk: Differential Scanning Calorimetry (DSC) data typically shows an onset of decomposition for dinitrobenzoates above 200°C. However, in the presence of hydrogenation catalysts (Pd/C), the decomposition temperature can lower significantly.

  • Shock Sensitivity: While less sensitive than TNT, dinitrobenzoates should be treated as potentially explosive. Avoid metal-on-metal friction.

  • Toxicity: Nitroaromatics are potent methemoglobinemia inducers. Double-gloving (Nitrile/Laminate) and full respiratory protection are required.

Application Protocol 1: Chemoselective Reduction

Objective: Conversion of Methyl 3-methyl-2,6-dinitrobenzoate to Methyl 2,6-diamino-3-methylbenzoate.

Experimental Design Strategy

Catalytic hydrogenation is preferred over chemical reduction (Fe/AcOH) for pharmaceutical applications to avoid heavy metal residues. However, regioselectivity is a challenge. The C2-nitro group is sterically crowded by the C3-methyl and C1-ester, often reducing slower than the C6-nitro.

Materials[1][2]
  • Substrate: Methyl 3-methyl-2,6-dinitrobenzoate (Purity >98% by HPLC).

  • Catalyst: 5% Pd/C (50% water wet). Note: Wet catalyst is mandatory to prevent ignition of methanol vapors.

  • Solvent: Methanol (HPLC Grade).

  • Hydrogen Source: H2 gas (balloon or Parr shaker).

Step-by-Step Procedure
  • Inerting: Purge a 500 mL Parr hydrogenation vessel with Nitrogen (N2) for 10 minutes.

  • Loading:

    • Charge Methyl 3-methyl-2,6-dinitrobenzoate (10.0 g, 41.6 mmol).

    • Add Methanol (150 mL).

    • Carefully add 5% Pd/C (1.0 g, 10 wt% loading) under N2 flow.

  • Hydrogenation:

    • Seal the reactor and purge with H2 (3 cycles x 20 psi).

    • Pressurize to 40 psi (2.7 bar) .

    • Stir at Room Temperature (20-25°C) . Crucial: Do not heat initially. The reaction is highly exothermic.

  • Monitoring:

    • Monitor exotherm. If Temp > 40°C, stop stirring immediately.

    • Reaction typically completes in 4-6 hours.

    • QC Check: Sample 50 µL for HPLC (Method described in Section 6). Look for disappearance of the dinitro peak and the transient nitro-amine intermediate.

  • Workup:

    • Filter the reaction mixture through a Celite 545 pad to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a brown solid.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.

    • Target Yield: >85%.

Application Protocol 2: Cyclization to Indole Scaffold

Objective: Utilizing the diamine intermediate to construct the CFTR-active indole core.

Mechanistic Logic

The resulting Methyl 2,6-diamino-3-methylbenzoate is converted to an indole via the Sandmeyer reaction followed by cyclization, or more commonly in modern medicinal chemistry, via condensation with pyruvate derivatives.

Workflow Summary (Graphviz Visualization)

CFTR_Synthesis_Pathway Start Methyl 3-methyl- 2,6-dinitrobenzoate Step1 Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Reduction Inter Methyl 2,6-diamino- 3-methylbenzoate Step1->Inter >98% Conv. Step2 Cyclization (Acid-Catalyzed) Inter->Step2 + Pyruvate/Aldehyde End 7-Methyl-1H-indole- 2-carboxylate Core Step2->End Indole Formation Drug CFTR Modulator (Tezacaftor Analog) End->Drug Amide Coupling

Caption: Synthetic pathway transforming the dinitrobenzoate precursor into the pharmacologically active indole core used in CFTR correctors.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for drug development, the following HPLC method is validated.

HPLC Method Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Nitro)
Temperature 30°C
QC Decision Tree (Graphviz Visualization)

QC_Decision_Tree Start Crude Product Analysis Purity HPLC Purity > 98.0%? Start->Purity Nitro Residual Nitro < 0.1%? Purity->Nitro Yes Reprocess Recrystallize (EtOH/H2O) Purity->Reprocess No Pd Pd Content < 10 ppm? Nitro->Pd Yes Nitro->Reprocess No (Incomplete Rxn) Release RELEASE for Next Step Pd->Release Yes Scavenge Metal Scavenger Treatment Pd->Scavenge No Reprocess->Purity Scavenge->Pd

Caption: Quality Control logic flow for releasing the diamine intermediate for downstream CFTR modulator synthesis.

Troubleshooting & Optimization

  • Issue: Incomplete Reduction (Stalled Reaction).

    • Cause: Catalyst poisoning by sulfur contaminants or steric hindrance at the C2-nitro group.

    • Solution: Add fresh catalyst (10% of original load) or increase pressure to 60 psi. Ensure starting material is sulfur-free.

  • Issue: Formation of Azoxy Dimers.

    • Cause: Reaction medium too basic or insufficient hydrogen mass transfer.

    • Solution: Maintain vigorous stirring (>800 RPM) to ensure H2 saturation. Add 1 equivalent of Acetic Acid to the methanol solvent to suppress coupling.

  • Issue: Low Solubility of Product.

    • Cause: The diamine can be less soluble than the nitro compound.

    • Solution: Use THF/Methanol (1:1) mixture as the solvent system.

References

  • Vertex Pharmaceuticals Inc. (2011). Modulators of ATP-Binding Cassette Transporters. WO2011133751. Link (Describes the synthesis of indole-based CFTR correctors).

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770), a Potent CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776–9795. Link (Contextualizes the amide coupling chemistry).

  • Singh, A. K., et al. (2019). Approaches to the Synthesis of Indoles from Nitroarenes. Chemical Reviews, 119(11), 6984–7039. Link (Mechanistic basis for converting nitrobenzoates to indoles).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345, Methyl 3-methyl-2,6-dinitrobenzoate. Link (General safety and property data).

Application

Reduction of Methyl 3-methyl-2,6-dinitrobenzoate to Diamino Esters: An Application and Protocol Guide

Introduction The transformation of nitroaromatic compounds into their corresponding anilines is a cornerstone of synthetic organic chemistry, with wide-ranging applications in the pharmaceutical, dye, and materials indus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of nitroaromatic compounds into their corresponding anilines is a cornerstone of synthetic organic chemistry, with wide-ranging applications in the pharmaceutical, dye, and materials industries.[1] Methyl 2,6-diamino-3-methylbenzoate, the product of the reduction of methyl 3-methyl-2,6-dinitrobenzoate, represents a valuable scaffold for the synthesis of various biologically active molecules and functional materials. The strategic placement of the two amino groups and the methyl substituent on the aromatic ring offers unique opportunities for further chemical elaboration.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reduction of methyl 3-methyl-2,6-dinitrobenzoate. We will explore the most effective and commonly employed reduction methodologies, offering in-depth, step-by-step protocols. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.

Strategic Approaches to Dinitrobenzoate Reduction

The reduction of the two nitro groups in methyl 3-methyl-2,6-dinitrobenzoate to their corresponding amines can be achieved through several reliable methods. The choice of methodology often depends on factors such as substrate compatibility with other functional groups, desired yield, scalability, and available laboratory equipment. The most prevalent and effective strategies include catalytic hydrogenation and metal-mediated reductions.[2][3]

1. Catalytic Hydrogenation: This method is often the preferred choice for its clean reaction profile and high yields.[1][2] It involves the use of a catalyst, typically a noble metal such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.[2][4] The reaction proceeds through the adsorption of the dinitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro groups.

2. Metal-Mediated Reductions: These methods offer a robust alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is unavailable. Common reducing agents include:

  • Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the reduction of nitroarenes.[2] The reaction is typically carried out in an acidic medium.

  • Iron (Fe) Powder: The use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride, is a classical and cost-effective method for nitro group reduction.[5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the two primary methods of reducing methyl 3-methyl-2,6-dinitrobenzoate.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general and highly efficient procedure for the complete reduction of both nitro groups.

Materials:

  • Methyl 3-methyl-2,6-dinitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker) or a flask suitable for balloon hydrogenation.[7][8]

  • Magnetic stirrer

  • Filtration apparatus

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve dinitrobenzoate in solvent prep2 Add Pd/C catalyst prep1->prep2 react1 Inert atmosphere (N₂ purge) prep2->react1 react2 Introduce H₂ gas react1->react2 react3 Stir at RT/gentle heat react2->react3 react4 Monitor reaction (TLC/LC-MS) react3->react4 workup1 Vent H₂ & purge with N₂ react4->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify (if needed) workup3->workup4 product product workup4->product Isolated Diamino Ester

Caption: Catalytic Hydrogenation Workflow.

Procedure:

  • In a suitable pressure vessel, dissolve methyl 3-methyl-2,6-dinitrobenzoate in a sufficient amount of ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under a nitrogen atmosphere. The catalyst should be handled while wet with solvent to minimize the risk of ignition.[9][10]

  • Seal the reaction vessel and purge the system with nitrogen gas three times to remove any oxygen.[7][9]

  • Introduce hydrogen gas to the desired pressure (typically 50-100 psi for a Parr shaker, or balloon pressure for atmospheric hydrogenation).[11]

  • Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied to accelerate the reaction, but temperature should be carefully controlled to avoid side reactions.[12]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[7]

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[11]

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2,6-diamino-3-methylbenzoate.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Safety Considerations:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.[9][12]

  • Palladium on carbon can be pyrophoric, especially when dry. Always handle the catalyst in an inert atmosphere or as a slurry in the solvent.[8][10]

  • Used catalyst should be kept wet with water and disposed of in a designated waste container to prevent fire hazards.[8]

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol offers a reliable alternative for laboratories not equipped for catalytic hydrogenation.

Materials:

  • Methyl 3-methyl-2,6-dinitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-10 eq)

  • Ethanol or Ethyl Acetate (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (for extraction)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up react1 Dissolve dinitrobenzoate in solvent react2 Add SnCl₂·2H₂O react1->react2 react3 Heat to reflux react2->react3 react4 Monitor reaction (TLC/LC-MS) react3->react4 workup1 Cool to RT react4->workup1 workup2 Quench with base (e.g., NaHCO₃) workup1->workup2 workup3 Filter tin salts (if necessary) workup2->workup3 workup4 Extract with organic solvent workup3->workup4 workup5 Wash, dry, and concentrate workup4->workup5 product product workup5->product Isolated Diamino Ester

Caption: Tin(II) Chloride Reduction Workflow.

Procedure:

  • In a round-bottom flask, dissolve methyl 3-methyl-2,6-dinitrobenzoate in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate to the solution. An excess of the reducing agent is necessary to ensure the complete reduction of both nitro groups.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the mixture is basic (pH > 8). This will precipitate tin salts.[11][13]

  • If a large amount of precipitate forms, it may be necessary to filter the mixture through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude diamino ester.[11]

  • Purify the product by column chromatography on silica gel if required.

Causality and Optimization:

  • The use of excess SnCl₂·2H₂O is crucial as the stoichiometry for the reduction of two nitro groups requires a significant amount of the reducing agent.

  • The basic workup is essential to neutralize the acidic reaction mixture and precipitate the tin salts, facilitating the isolation of the organic product.[13] However, dealing with the tin precipitates can sometimes be challenging.[13][14]

Data Presentation and Characterization

Table 1: Comparison of Reduction Methodologies

ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂) Reduction
Reagents H₂, Pd/CSnCl₂·2H₂O, Acid/Base
Typical Yield High to quantitativeGood to high
Reaction Conditions Room temperature to mild heating, elevated pressureReflux temperature, atmospheric pressure
Work-up Simple filtration to remove catalystCan be complicated by tin salt precipitation
Safety Requires handling of flammable H₂ and pyrophoric catalystInvolves corrosive acids and bases
Scalability Readily scalable with appropriate equipmentScalable, but work-up can be cumbersome

Characterization of Methyl 2,6-diamino-3-methylbenzoate:

The structure of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the two amino groups, and the methyl ester. The chemical shifts of the aromatic protons will be shifted upfield compared to the starting material due to the electron-donating effect of the amino groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The signals for the carbons bearing the amino groups will be shifted significantly compared to the nitro-substituted carbons in the starting material.[15][16]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine groups and the disappearance of the N-O stretching bands of the nitro groups.

Conclusion

The reduction of methyl 3-methyl-2,6-dinitrobenzoate to methyl 2,6-diamino-3-methylbenzoate is a critical transformation for accessing a versatile synthetic intermediate. Both catalytic hydrogenation and metal-mediated reductions offer effective pathways to achieve this conversion. The choice between these methods will be guided by the specific requirements of the synthesis, available resources, and safety considerations. The protocols and insights provided in this guide are intended to empower researchers to perform this reaction with confidence and efficiency, paving the way for further discoveries in drug development and materials science.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • De-risking hydrogenation. (n.d.). Sterling Pharma Solutions.
  • Hydrogenation SOP. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI.
  • Reduction of nitro compounds. (n.d.). In Wikipedia.
  • Hydrogenation of nitro compounds to anilines. (n.d.). C&CS.
  • Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • Aubakirov, Y., Sassykova, L., & Sen, S. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit.
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? (2013, July 2). ResearchGate.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
  • Kono, H. (2017). NMR characterization of methylcellulose: Chemical shift assignment and mole fraction of monomers in the polymer chains. Carbohydrate Polymers, 157, 728-738.

Sources

Method

Application and Protocol for the Synthesis of Benzodioxole Derivatives Utilizing Methyl 3-methyl-2,6-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to a proposed synthetic route for producing substituted benzodioxole derivatives, leveraging the reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed synthetic route for producing substituted benzodioxole derivatives, leveraging the reactivity of methyl 3-methyl-2,6-dinitrobenzoate. The protocol is grounded in the principles of the Vicarious Nucleophilic Substitution (VNS) reaction, a powerful tool for C-H functionalization of electron-deficient aromatic systems.[1][2][3] While this specific application represents a novel approach, the underlying mechanistic principles are well-established in organic synthesis.

Introduction: The Significance of Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5] These derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their potential as anti-tumor, anti-inflammatory, and neuroprotective agents.[4][5] Furthermore, their unique aromatic properties have led to their use in the fragrance industry.[6] The development of novel and efficient synthetic methodologies to access functionalized benzodioxoles is therefore of considerable importance to the scientific community.

Core Principle: The Vicarious Nucleophilic Substitution (VNS) Reaction

The Vicarious Nucleophilic Substitution (VNS) reaction is a powerful method for the formal substitution of a hydrogen atom in an electrophilic aromatic or heteroaromatic ring by a nucleophile.[3] This reaction is particularly effective for nitro-substituted aromatic compounds. The key feature of the VNS reaction is the use of a nucleophile that bears a leaving group on the nucleophilic carbon atom. The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by the base-induced elimination of the leaving group to restore aromaticity.[1][3]

In the context of this protocol, we propose the reaction of methyl 3-methyl-2,6-dinitrobenzoate with a catechol derivative. The catechol dianion, formed in the presence of a strong base, can act as the nucleophile, attacking the electron-deficient aromatic ring of the dinitrobenzoate.

Proposed Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Methyl 3-methyl-2,6-dinitrobenzoate Benzodioxole Derivative Methyl 3-methyl-2,6-dinitrobenzoate->Benzodioxole Derivative + Catechol (Strong Base, Solvent) Catechol caption Proposed synthesis of a benzodioxole derivative.

Caption: Proposed synthesis of a benzodioxole derivative.

Safety and Handling of Dinitroaromatic Compounds

Aromatic nitro compounds should be handled with extreme caution due to their potential toxicity and explosive nature.[7][8][9]

  • Toxicity: Dinitroaromatic compounds can be toxic and may be absorbed through the skin.[8][9] The primary health hazard is cyanosis, with chronic exposure potentially leading to anemia.[8]

  • Explosive Hazard: The presence of multiple nitro groups increases the risk of explosion, especially when subjected to heat, shock, or friction.[9][10] Aromatic nitro compounds can also react explosively with strong bases.[10]

Personal Protective Equipment (PPE):
  • Gloves: Use chemically resistant gloves (e.g., neoprene, butyl, or viton).

  • Eye Protection: Wear safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling and Storage:
  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Ignition Sources: Avoid all sources of ignition, including sparks and open flames.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • Spills: In case of a spill, evacuate the area and contain the spill with a non-combustible absorbent material like sand or vermiculite.

Detailed Experimental Protocol (Proposed)

This protocol describes a hypothetical procedure for the synthesis of a benzodioxole derivative from methyl 3-methyl-2,6-dinitrobenzoate and catechol. Optimization of reaction conditions may be necessary.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Proposed Quantity
Methyl 3-methyl-2,6-dinitrobenzoate59345-73-2240.161.0 mmol
Catechol120-80-9110.111.2 mmol
Sodium Hydride (60% dispersion in oil)7646-69-724.002.5 mmol
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0910 mL
1 M Hydrochloric Acid7647-01-036.46As needed
Ethyl Acetate141-78-688.11As needed
Brine (saturated NaCl solution)N/AN/AAs needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed
Procedure:
  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Formation of the Catechol Dianion: To the stirred DMF, carefully add sodium hydride (2.5 mmol, 60% dispersion in oil) in portions at 0 °C (ice-water bath).

  • Slowly add a solution of catechol (1.2 mmol) in anhydrous DMF (2 mL) to the sodium hydride suspension via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dianion.

  • Addition of the Dinitrobenzoate: Cool the reaction mixture back to 0 °C.

  • Add a solution of methyl 3-methyl-2,6-dinitrobenzoate (1.0 mmol) in anhydrous DMF (3 mL) dropwise to the reaction mixture over 20 minutes. A color change is expected, indicating the formation of the Meisenheimer adduct.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mechanistic Insights

The proposed synthesis proceeds via a Vicarious Nucleophilic Substitution mechanism.

G cluster_0 Reaction Steps A Catechol + 2 Base -> Catechol Dianion B Dianion attacks Dinitrobenzoate A->B Nucleophile Formation C Formation of Meisenheimer Adduct B->C Nucleophilic Attack D Base-induced Elimination of H and NO2 C->D Intermediate E Rearomatization to form Benzodioxole D->E Elimination caption Proposed VNS mechanism workflow.

Caption: Proposed VNS mechanism workflow.

  • Deprotonation: A strong base deprotonates both hydroxyl groups of the catechol to form a highly nucleophilic dianion.

  • Nucleophilic Attack: The catechol dianion attacks one of the unsubstituted carbon atoms ortho or para to a nitro group on the methyl 3-methyl-2,6-dinitrobenzoate ring.

  • Meisenheimer Adduct Formation: This addition results in the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer adduct.

  • Elimination: A second equivalent of base facilitates the elimination of a proton and one of the nitro groups (as nitrous acid, which is then neutralized by the base), leading to the restoration of the aromatic system and the formation of the benzodioxole ring.

References

  • Nitrocompounds, Aromatic - ILO Encyclopaedia. (2011, August 3). Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed. (2025, September 29). Retrieved from [Link]

  • Design, Synthesis and Evaluation of Novel 1,3-Benzodioxole Derivatives for Their Anti-Tumor Activity - SSRN. (2025, February 24). Retrieved from [Link]

  • Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents. (n.d.).
  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. (2019, May 16). Retrieved from [Link]

  • Vicarious nucleophilic substitution - Grokipedia. (n.d.). Retrieved from [Link]

  • 3-Methyl-2-nitrobenzoic acid Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

  • The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026, February 21). Retrieved from [Link]

  • Vicarious nucleophilic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB. (n.d.). Retrieved from [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - Semantic Scholar. (2013, July 4). Retrieved from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Application of vicarious nucleophilic substitution to the total synthesis of dl-physostigmine. (2003, August 8). Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020, October 20). Retrieved from [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase - ResearchGate. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. (2025, December 5). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation of Methyl 3-Methyl-2,6-Dinitrobenzoate

Introduction: Strategic Importance and Challenges The reduction of aromatic nitro compounds to their corresponding amines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Challenges

The reduction of aromatic nitro compounds to their corresponding amines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and advanced materials. The target molecule of this guide, Methyl 3-methyl-2,6-dinitrobenzoate, presents a unique synthetic challenge. Its reduction product, Methyl 3,5-diamino-2-methylbenzoate, is a valuable diamine intermediate. However, the steric hindrance imposed by the methyl and methoxycarbonyl groups flanking the two nitro groups complicates the catalytic reduction process.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights into the catalytic hydrogenation of this specific substrate. The methodologies described herein are designed to be robust and reproducible, emphasizing safety, efficiency, and selectivity. We will explore both high-pressure hydrogenation using gaseous hydrogen and catalytic transfer hydrogenation (CTH) as viable and complementary strategies.

Reaction Pathway and Mechanistic Considerations

The conversion of Methyl 3-methyl-2,6-dinitrobenzoate to Methyl 3,5-diamino-2-methylbenzoate is a multi-step process on the catalyst surface. The reaction proceeds through the stepwise reduction of the two nitro groups.

Reaction_Pathway Substrate Methyl 3-methyl-2,6-dinitrobenzoate Intermediate Methyl 3-amino-2-methyl-6-nitrobenzoate Substrate->Intermediate + 3 H₂ / Catalyst Product Methyl 3,5-diamino-2-methylbenzoate Intermediate->Product + 3 H₂ / Catalyst

Caption: Stepwise reduction of the dinitro compound to the final diamine product.

The choice of catalyst and conditions is paramount. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for their high activity and ease of removal. The reaction mechanism involves the adsorption of hydrogen gas onto the palladium surface, where it dissociates into reactive hydrogen atoms. The aromatic nitro compound then coordinates to the catalyst surface, allowing for the sequential transfer of hydrogen atoms to the nitro groups.

Core Experimental Protocols

This section details two primary methods for the reduction: high-pressure catalytic hydrogenation and catalytic transfer hydrogenation. The choice between these methods often depends on available equipment and safety infrastructure.

Protocol 1: High-Pressure Catalytic Hydrogenation with Pd/C

This method is highly efficient but requires specialized equipment, such as a Parr shaker or a high-pressure autoclave, to handle flammable hydrogen gas safely.

Rationale for Key Choices:

  • Catalyst: 5-10% Palladium on carbon (Pd/C) is the workhorse catalyst for nitro group reductions due to its high activity and selectivity. A 5% loading is often sufficient, but 10% can be used to accelerate the reaction.

  • Solvent: Methanol or ethanol are excellent solvent choices as they readily dissolve the substrate and are compatible with the catalyst system.

  • Pressure: A higher hydrogen pressure (50-100 psi) increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.

  • Safety: The use of hydrogen gas under pressure poses a significant fire and explosion risk.[1][2] All operations must be conducted in a certified chemical fume hood, behind a blast shield, and with strict adherence to established safety protocols.[3][4][5]

Experimental Workflow Diagram:

Hydrogenation_Workflow A Reactor Setup B Substrate & Solvent Charging A->B C Catalyst Slurry Addition B->C D Seal & Purge C->D E Pressurize with H₂ D->E F Reaction Monitoring E->F G Depressurize & Purge F->G H Catalyst Filtration G->H I Product Isolation H->I

Caption: General workflow for a high-pressure hydrogenation experiment.

Step-by-Step Protocol:

  • Reactor Preparation: To a clean, dry high-pressure hydrogenation vessel (e.g., Parr bottle), add a magnetic stir bar and Methyl 3-methyl-2,6-dinitrobenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the substrate completely (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% or 10% Pd/C (1-5 mol% Pd). Safety Note: Pd/C can be pyrophoric, especially when dry. It is often handled as a water-wet paste to mitigate this risk. If using dry, add it before the solvent or under a gentle stream of inert gas.[1]

  • System Assembly and Purging: Securely seal the reaction vessel. Connect it to a gas manifold and evacuate the headspace under vacuum, then backfill with nitrogen. Repeat this cycle 3-5 times to ensure the removal of all oxygen.[3]

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 50 psi).[5]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen from the reservoir.

  • Completion and Work-up: Once hydrogen uptake ceases (typically 4-12 hours), stop the stirring. Carefully vent the excess hydrogen and purge the system with nitrogen 3-5 times.[1][3]

  • Catalyst Removal: Open the vessel in a well-ventilated fume hood. Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst.[1] Safety Note: The used catalyst on the Celite pad is highly pyrophoric and should not be allowed to dry in the air. Quench the filter cake immediately with plenty of water and store it in a dedicated, sealed waste container.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,5-diamino-2-methylbenzoate, which can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

CTH offers a significant practical advantage by avoiding the need for high-pressure hydrogen gas and specialized equipment.[6] Instead, a hydrogen donor molecule, such as ammonium formate, decomposes in situ on the catalyst surface to provide the necessary hydrogen.[6][7]

Rationale for Key Choices:

  • Hydrogen Donor: Ammonium formate is an inexpensive, stable, and easy-to-handle crystalline solid that serves as an excellent source of hydrogen in the presence of a Pd/C catalyst.[6][8]

  • Stoichiometry: A significant excess of the hydrogen donor (5-10 equivalents) is typically required to drive the reaction to completion.

  • Temperature: Gentle heating (40-60 °C) is often employed to facilitate the decomposition of the ammonium formate and increase the reaction rate.

Step-by-Step Protocol:

  • Setup: In a standard round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-methyl-2,6-dinitrobenzoate (1.0 eq) in methanol.

  • Reagent Addition: To this solution, add ammonium formate (6-8 eq) and, carefully, 10% Pd/C (2-5 mol% Pd).

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often accompanied by gas evolution (CO₂ and NH₃).

  • Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Catalyst Removal: Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. As with the previous protocol, the filter cake must be quenched with water immediately to prevent ignition.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will contain residual formate salts. To remove these, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the purified product.

Comparative Summary of Methods

ParameterProtocol 1: High-Pressure H₂Protocol 2: Catalytic Transfer Hydrogenation
Hydrogen Source H₂ Gas (High Pressure)Ammonium Formate
Equipment High-Pressure Reactor (Autoclave/Parr)Standard Glassware
Pressure 50 - 100 psiAtmospheric
Temperature Room TemperatureRoom Temperature to 60 °C
Typical Catalyst 5-10% Pd/C10% Pd/C
Safety Concerns Handling of flammable H₂ gas under pressureHandling of pyrophoric catalyst after reaction
Work-up Simple filtration and solvent removalFiltration followed by aqueous wash to remove salts
Key Advantage High atom economy, clean reactionOperational simplicity, avoids high-pressure H₂

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, potential causes include catalyst poisoning or insufficient catalyst loading. Ensure the system is free of oxygen and other potential poisons.[1] An incremental addition of fresh catalyst may be necessary. For CTH, adding more ammonium formate can also help push the reaction to completion.

  • Formation of Intermediates: The accumulation of the mono-reduced intermediate (Methyl 3-amino-2-methyl-6-nitrobenzoate) suggests the reaction conditions are too mild. Increasing the hydrogen pressure, temperature, or catalyst loading can facilitate the full reduction.

  • Side Reactions: While less common for nitro reductions, over-reduction of the ester group is a theoretical possibility under very harsh conditions (high temperatures and pressures with specific catalysts), but is unlikely with Pd/C under the conditions described.

By following these detailed protocols and understanding the underlying principles, researchers can confidently and safely perform the catalytic hydrogenation of Methyl 3-methyl-2,6-dinitrobenzoate to access the valuable diamino-benzoate product for further synthetic applications.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Nanjing HjChem. Retrieved from [Link]

  • Hydrogenation. (n.d.). Columbia University. Retrieved from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved from [Link]

  • Guidelines for Conducting Hydrogenation Reactions. (2012, March 6). University of Pittsburgh Safety Manual. Retrieved from [Link]

  • Struga, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3249. Retrieved from [Link]

  • Attractive Tandem Hydrogenation of Nitroaromatics Using AB as a Hydrogen Source over Pomelo Peel-Templated Bimetallic CuO–NiO/PP Nanocomposites. (2024, June 18). ACS Applied Nano Materials. Retrieved from [Link]

  • Pd/C-catalyzed Transfer Hydrogenation of Aromatic Nitro compounds Using Methanol as a Hydrogen Source. (n.d.). ResearchGate. Retrieved from [Link]

  • Chavan, A. A. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Current Catalysis, 5(1), 1-1. Retrieved from [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2025, August 28). PMC. Retrieved from [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved from [Link]

  • Abiraj, K. A., Srinivasa, G. R., & Gowda, D. C. (2005). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer-Supported Formate and Pd-C. Synthetic Communications, 35(15), 2055-2060. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Methyl 3-methyl-2,6-dinitrobenzoate

Topic: Purification of Methyl 3-methyl-2,6-dinitrobenzoate from 2,4-dinitro isomers Audience: Synthetic Organic Chemists, Process Development Scientists Executive Summary The separation of Methyl 3-methyl-2,6-dinitrobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Methyl 3-methyl-2,6-dinitrobenzoate from 2,4-dinitro isomers
Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary

The separation of Methyl 3-methyl-2,6-dinitrobenzoate (2,6-ester) from its regioisomer Methyl 3-methyl-2,4-dinitrobenzoate (2,4-ester) is a classic challenge in aromatic substitution chemistry.

While silica gel chromatography is effective on a milligram scale, it becomes cost-prohibitive and solvent-intensive at the gram or kilogram scale due to the similar polarity (R_f values) of the two isomers. This guide prioritizes Chemical Resolution (Selective Hydrolysis) as the superior method for scale-up, exploiting the extreme steric hindrance unique to the 2,6-substitution pattern.

Module 1: Troubleshooting & FAQs

Q1: Why do these isomers co-elute on my TLC/Flash Column despite different substitution patterns?

A: Both molecules are highly deactivated aromatic esters with similar dipole moments.

  • The 2,4-isomer: The nitro groups are distributed asymmetrically. While polar, the molecule remains planar enough to interact moderately with silica.

  • The 2,6-isomer: The ester group is flanked by two nitro groups. This "ortho-effect" forces the carbonyl group out of the plane of the benzene ring to relieve steric strain. Paradoxically, this twisting can shield the polar carbonyl oxygen, making the 2,6-isomer slightly less polar (higher R_f) than expected, often causing it to smear into the 2,4-isomer band.

  • Recommendation: If you must use chromatography, use a Toluene/Hexane gradient rather than EtOAc/Hexane. The pi-pi interactions with toluene often provide better separation factors for nitro-aromatics than simple polarity-based systems.

Q2: I tried recrystallization from Ethanol, but I got an oil. How do I fix this?

A: "Oiling out" is common when the melting points of the mixture components are depressed below the boiling point of the solvent.

  • Cause: The 2,4-isomer often acts as a solvent impurity, lowering the melting point of the 2,6-isomer (eutectic formation).

  • Solution: Switch to a High-Polarity/Low-Solubility system.

    • Dissolve the crude oil in a minimum amount of hot Acetone (solubilizes both).

    • Slowly add Water dropwise at reflux until turbidity persists.

    • Allow to cool very slowly to room temperature with vigorous stirring.

    • Note: If oiling recurs, seed the mixture with a pure crystal of the 2,6-isomer. If no seed is available, scratch the glass surface to induce nucleation.

Q3: Is there a scalable non-chromatographic method?

A: Yes. This is the industry-standard approach: Selective Saponification .

  • The Principle: The Victor Meyer Esterification Law (and its reverse) states that benzoic acids with substituents in the 2- and 6-positions are extremely difficult to esterify or hydrolyze due to steric blocking of the carbonyl carbon.

  • The Trick: The 2,6-ester is "cryptic" (protected). The 2,4-ester has an open flank (position 6 is H, position 2 is NO2).

  • Action: Subjecting the mixture to mild alkaline hydrolysis will saponify the 2,4-ester into its water-soluble acid salt, while the 2,6-ester remains an organic-soluble solid.

Module 2: The "Selective Hydrolysis" Protocol (Recommended)

This protocol allows for the separation of multi-gram to kilogram quantities without column chromatography.

Reagents Required
  • Crude Mixture (2,6- and 2,4-isomers)

  • Solvent: Methanol (MeOH) or THF/Water (1:1)

  • Base: Sodium Hydroxide (NaOH), 1N or 2N solution

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology
StepActionMechanistic Rationale
1 Dissolve crude mixture in MeOH (5 mL per gram).Homogenize the reaction phase.
2 Add 1.5 equivalents of NaOH (aq).Provides hydroxide nucleophile.
3 Heat to 50–60°C for 2–4 hours. Monitor by TLC.Critical Step: The 2,4-ester hydrolyzes rapidly (lower activation energy). The 2,6-ester hydrolyzes negligibly due to steric blocking of the tetrahedral intermediate.
4 Cool and evaporate bulk MeOH.Removes organic solvent to facilitate partitioning.
5 Dilute residue with Water and DCM. Shake vigorously.Partitioning:Aqueous Phase: Contains Sodium 3-methyl-2,4-dinitrobenzoate (Salt).• Organic Phase: Contains unreacted Methyl 3-methyl-2,6-dinitrobenzoate.
6 Separate layers. Wash Organic layer with NaHCO3.Ensures any trace acid is removed.
7 Dry Organic layer (MgSO4) and concentrate.Yields pure 2,6-ester.
8 (Optional) Acidify Aqueous layer with HCl.Precipitates the 2,4-dinitrobenzoic acid if recovery is needed.

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for the Selective Hydrolysis purification strategy.

SeparationWorkflow Start Crude Mixture (2,6-ester + 2,4-ester) Reaction Add NaOH / MeOH Heat @ 60°C (Kinetic Control) Start->Reaction Dissolution Partition Partition: DCM / Water Reaction->Partition Selective Saponification Note MECHANISM: Steric hindrance at C2/C6 blocks OH- attack on the 2,6-isomer. Reaction->Note OrgLayer Organic Layer (DCM) Partition->OrgLayer Hydrophobic Species AqLayer Aqueous Layer (Water/NaOH) Partition->AqLayer Ionic Species Product26 Evaporate Solvent RESULT: Pure Methyl 3-methyl-2,6-dinitrobenzoate (Remains as Ester) OrgLayer->Product26 Isolation Product24 Acidify with HCl RESULT: 3-methyl-2,4-dinitrobenzoic ACID (Hydrolyzed By-product) AqLayer->Product24 Recovery

Figure 1: Kinetic Resolution Workflow. The steric bulk of the nitro groups at positions 2 and 6 protects the ester from hydrolysis, allowing the 2,4-isomer to be washed away as a water-soluble salt.

Module 4: Analytical Verification

Once separated, you must verify that you have the correct isomer. NMR is the definitive tool here.

1H NMR Diagnostic Signals
Feature2,6-Dinitro Isomer (Target)2,4-Dinitro Isomer (Impurity)
Symmetry Asymmetric (but specific splitting).Asymmetric .
Aromatic Protons Two doublets (ortho-coupling, J ~8Hz) at C4 and C5.Two singlets (or weak meta-coupling) if H5/H6 are substituted? Correction: In 3-methyl-2,4-dinitro, protons are at C5 and C6. They are ortho to each other.
Methyl Group Shifted Downfield: The methyl at C3 is flanked by a Nitro at C2.Shifted Downfield: The methyl at C3 is flanked by a Nitro at C2 and Nitro at C4.
Key Distinction Coupling Constant: Look for the AB system of H4 and H5.Shift Environment: The C6 proton in the 2,4-isomer is adjacent to the Ester but not a Nitro. It will appear significantly upfield compared to the protons in the 2,6-isomer (which are both adjacent to Nitro groups).

(Note: In the 2,6-isomer, the protons are at positions 4 and 5. In the 2,4-isomer, the protons are at positions 5 and 6.)

References

  • Steric Effects in Ester Hydrolysis (The "Victor Meyer" Effect)

    • Concept: 2,6-disubstituted benzoates are resistant to acid-catalyzed esterification and base-catalyzed hydrolysis due to the blocking of the reaction trajectory.
    • Source: Goering, H. L., & Rubin, T. (1954). "Steric Inhibition of Resonance." Journal of the American Chemical Society.
    • Relevance: Foundational theory for the separation protocol.[1]

  • Regioselectivity in Nitration of Tolu

    • Concept: Nitration of m-toluic acid derivatives yields mixtures where steric hindrance determines the minor/major products.
    • Source: "Nitration of Methyl Benzoate."[2][3][4][5][6][7] Royal Society of Chemistry Education.[4]

    • Relevance: Explains the origin of the impurity profile.
  • Kinetic Resolution of Isomeric Esters

    • Concept: Use of partial saponification to separate hindered esters
    • Source:Organic Syntheses, Coll.[2] Vol. 3, p. 337 (General procedure for hindered esters).

    • Relevance: Validates the "Selective Hydrolysis" methodology.

Sources

Optimization

Technical Support Center: Purification of Methyl 3-methyl-2,6-dinitrobenzoate

The following technical guide details the purification of Methyl 3-methyl-2,6-dinitrobenzoate (also known as Methyl 2,6-dinitro-m-toluate). This guide is structured for organic chemists and process engineers.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of Methyl 3-methyl-2,6-dinitrobenzoate (also known as Methyl 2,6-dinitro-m-toluate).

This guide is structured for organic chemists and process engineers. It prioritizes the separation of the 2,6-dinitro isomer from the thermodynamically favored 2,4- and 4,6-dinitro isomers commonly formed during nitration.[1]

Module 1: Strategic Assessment & Diagnostics[2]

The Isomer Challenge

The synthesis of Methyl 3-methyl-2,6-dinitrobenzoate typically involves the nitration of methyl 3-methylbenzoate.[1] This reaction yields a mixture of isomers due to the competing directing effects of the methyl group (activating, ortho/para) and the ester group (deactivating, meta).[2][3]

  • Target: 2,6-Isomer (Vicinal substitution; Ester flanked by nitro groups).[2][3]

  • Major Impurities: 2,4-Isomer and 4,6-Isomer (Less sterically hindered).

Key Insight: The 2,6-isomer possesses a unique "steric shield" around the ester functionality.[1] The two ortho-nitro groups force the ester carbonyl out of plane with the aromatic ring, significantly increasing its resistance to hydrolysis compared to the 2,4- or 4,6-isomers.[1] We can exploit this for chemical purification.[1][2][3][4][5]

Diagnostic Workflow (DOT Diagram)

The following decision tree outlines the purification logic based on crude purity.

PurificationStrategy Start Crude Mixture Analysis (HPLC / 1H-NMR) Decision Isomer Ratio (2,6 vs others) Start->Decision HighPurity >85% Target Isomer Decision->HighPurity High Selectivity LowPurity <85% Target Isomer (High Regio-isomers) Decision->LowPurity Low Selectivity MethodA Method A: Recrystallization (Solvent: MeOH or EtOH) HighPurity->MethodA MethodB Method B: Selective Hydrolysis (Chemical Sweeping) LowPurity->MethodB Preferred Scale-up MethodC Method C: Flash Chromatography (Silica Gel) LowPurity->MethodC Small Scale (<5g) Final Pure Methyl 3-methyl-2,6-dinitrobenzoate (>98%) MethodA->Final MethodB->MethodA Polishing Step MethodC->Final

Figure 1: Purification decision matrix based on crude composition.

Module 2: Purification Protocols

Method A: Recrystallization (Primary Technique)

Recrystallization is effective if the crude mixture is already enriched in the 2,6-isomer.[1][2] The 2,6-isomer often exhibits different solubility due to the lack of coplanarity in the ester group.[1][2]

Solvent Selection Table:

Solvent SystemSolubility (Hot)Solubility (Cold)SelectivityComments
Methanol (MeOH) HighLowGoodBest starting point.[1] Can be diluted with water if yield is low.[1][2][3]
Ethanol (95%) HighModerateModerateStandard for nitrobenzoates [1].[2][3] Good for removing tarry impurities.[2][3]
Isopropyl Alcohol (IPA) ModerateVery LowHighPromotes slower crystal growth; good for final polishing.[2][3]
Ethyl Acetate/Hexane HighVariableExcellentUse for flash crystallization if alcohols fail.[1][2][3]

Protocol:

  • Dissolve crude solid in minimal boiling Methanol (approx. 5-7 mL per gram).

  • If dark colored, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring.

  • Critical Step: If oiling out occurs (common with nitro compounds), seed the mixture with a pure crystal or scratch the glass.[2][3]

  • Cool to 0-4°C for 2 hours.

  • Filter and wash with cold (-20°C) Methanol.

Method B: Selective Hydrolysis (The "Chemical Sweep")

Use this method when the crude contains significant amounts of 2,4- or 4,6-isomers.[1]

Mechanism: This method relies on Steric Hindrance .[2][3] The 2,6-dinitro substitution creates a "steric pocket" that blocks nucleophilic attack on the ester carbonyl.[1] The unhindered isomers (2,4- and 4,6-) hydrolyze significantly faster under mild alkaline conditions [2].[1]

Protocol:

  • Dissolve the crude mixture in Acetone or THF (10 mL/g).

  • Add 1.0 equivalent (relative to estimated impurity) of 1N NaOH (aq).[1][2][3]

  • Stir at Room Temperature (20-25°C) for 2-4 hours.

    • Monitor by TLC: The impurity spots (lower Rf or different fluorescence) should convert to baseline spots (acids).[2][3] The target 2,6-ester spot should remain unchanged.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1][2][3]

    • Wash the organic layer with saturated NaHCO3 (3x) to remove the hydrolyzed acids (impurities).[2][3]

    • Wash with Brine, dry over Na2SO4, and concentrate.[2][3][4]

  • Proceed to Method A for final crystallization.

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. How do I fix this?

Cause: Nitro compounds often have low melting points and can form supercooled liquids (oils) in the presence of impurities.[2][3] Solution:

  • Re-heat the mixture until dissolved.

  • Add a seed crystal of the pure product at the cloud point (approx. 40-50°C).

  • Slow Down Cooling: Wrap the flask in a towel to cool it over 3-4 hours. Rapid cooling traps impurities that lower the melting point.[2][3]

  • Solvent Switch: Switch from Ethanol to an IPA/Water mixture. The lower solubility in IPA often forces a better lattice formation.[1][2][3]

Q2: How do I confirm I have the 2,6-isomer and not the 4,6-isomer?

Analysis:

  • 1H-NMR: Look at the aromatic region.[1][6]

    • 2,6-Isomer: The aromatic protons are at positions 4 and 5.[1][3] They will appear as two doublets (ortho-coupling,

      
      ).[1]
      
    • 4,6-Isomer (or 2,4-): The protons are at positions 2 and 5 (para to each other?[2] No, 2 and 5 are para in 1,4-subst).[1][2]

      • In Methyl 3-methyl-4,6-dinitrobenzoate: Protons are at C2 and C5.[1] These are para to each other. They will appear as two singlets (or very weak meta-coupling).[1][2]

    • Differentiation: If you see ortho-coupling (doublets) , you likely have the 2,6-isomer (protons at 4,[2]5) or the 2,4-isomer (protons at 5,6).[1][2][3]

    • Symmetry Check: The 2,6-isomer is not symmetrical (Me at 3). However, the chemical shift of the methyl group will differ.[1][2][3]

    • Melting Point: The 2,6-isomer generally has a lower melting point than the 3,5-dinitro analogs due to steric strain, but higher than the oil-prone mixtures.[1]

Q3: My yield is low (<40%). Where did the product go?

Diagnostics:

  • Mother Liquor Check: Run TLC on the filtrate.[2][3] If the product is there, your solvent volume was too high.[2][3] Evaporate by 50% and re-cool.

  • Hydrolysis: If you used Method B, ensure you didn't heat the reaction. Heating will eventually force the 2,6-ester to hydrolyze despite the steric hindrance.[1]

  • Volatility: While dinitrobenzoates are not highly volatile, avoid high-vacuum drying at high temperatures (>60°C) for prolonged periods if the solid is fluffy.[2][3]

Module 4: Safety & Handling

  • Explosion Hazard: Polynitrated compounds can be explosive.[2][3] While dinitrobenzoates are generally stable, never distill the crude mixture to dryness at high temperatures (>150°C).[1][2][3]

  • Skin Sensitization: Dinitrobenzoates are potent skin sensitizers.[2][3] Double-glove (Nitrile) and work in a fume hood.[1][2]

  • Base Sensitivity: In the presence of strong bases (e.g., hydroxide, alkoxides) and ketones (acetone), polynitro aromatics can form Janovsky complexes (deep purple/red colors), which is a diagnostic test but can also lead to decomposition [3].[2][3]

References

  • BenchChem Technical Support. (2025).[2][3][4] Purification of Crude Methyl 3,5-Dinitrobenzoate by Recrystallization. Retrieved from (General protocol adaptation).

  • Newman, M. S. (1950).[1][2][3] Steric Effects in Organic Chemistry. John Wiley & Sons.[2][3] (Foundational text on steric hindrance in 2,6-disubstituted benzoates).

  • Sigma-Aldrich. (n.d.).[2][3] Methyl 3,5-dinitrobenzoate Safety Data Sheet. Retrieved from (Safety and handling analog).[2][3]

  • NIST Chemistry WebBook. Methyl 3,5-dinitrobenzoate Spectral Data. Retrieved from (Comparative spectral data).[2][3]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 3-Methylbenzoic Acid Nitration

Status: Operational | Topic: Regiocontrol & Purification | Audience: Process Chemists & Researchers The Mechanistic Landscape: The "Push-Pull" Conflict The nitration of 3-methylbenzoic acid (m-toluic acid) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Regiocontrol & Purification | Audience: Process Chemists & Researchers

The Mechanistic Landscape: The "Push-Pull" Conflict

The nitration of 3-methylbenzoic acid (m-toluic acid) represents a classic electrophilic aromatic substitution (EAS) conflict. You are navigating a competitive landscape defined by the electronic "push" of the methyl group and the steric/electronic "pull" of the carboxylic acid.[1]

  • The Activator (-CH₃): An ortho/para director.[1] It activates positions 2, 4, and 6 .[1]

  • The Deactivator (-COOH): A meta director.[2] It directs incoming electrophiles to position 5 (relative to itself). Note that position 5 relative to the acid is position 5 on the ring, which is meta to the methyl group. This position is electronically disfavored by the methyl group.

  • The Reality: The -CH₃ group's activation typically overrides the -COOH group's directing effect, but the -COOH group imposes severe steric penalties.

Isomer Distribution Overview
Position (Relative to Acid=1, Methyl=3)Product Name (IUPAC)Electronic FavorabilitySteric HindranceTypical Yield (Mixed Acid)
C2 (Between groups)2-nitro-3-methylbenzoic acid High (Ortho to -CH₃)Severe (Sandwiched)Low (<15%)*
C4 (Para to Methyl)4-nitro-3-methylbenzoic acid High (Para to -CH₃)Moderate (Ortho to -COOH)Moderate (~30-40%)
C6 (Ortho to Methyl)2-nitro-5-methylbenzoic acid High (Ortho to -CH₃)Low (Para to -COOH)Major (~50-60%)

*Note: Yields of the C2 isomer can be artificially boosted to ~80% using specific low-temperature protocols (see Troubleshooting).

Decision Pathway & Mechanism (Visualization)

The following diagram illustrates the kinetic competition and the decision nodes for troubleshooting your synthesis.

NitrationPathways Substrate 3-Methylbenzoic Acid (m-Toluic Acid) Transition Sigma Complex Formation Substrate->Transition Nitronium Nitronium Ion (NO2+) Nitronium->Transition PathC2 Path A: Attack at C2 (Ortho to Me, Ortho to COOH) Transition->PathC2 High Steric Barrier PathC4 Path B: Attack at C4 (Para to Me, Ortho to COOH) Transition->PathC4 Moderate Barrier PathC6 Path C: Attack at C6 (Ortho to Me, Para to COOH) Transition->PathC6 Lowest Barrier ProdC2 2-nitro-3-methylbenzoic acid (Kinetic Product @ <-20°C) PathC2->ProdC2 Requires Cryogenic Temp (-20°C to -30°C) ProdC4 4-nitro-3-methylbenzoic acid (Secondary Product) PathC4->ProdC4 ProdC6 2-nitro-5-methylbenzoic acid (Thermodynamic/Major Product) PathC6->ProdC6 Standard Conditions (0°C to 25°C)

Caption: Reaction pathways showing the competition between steric hindrance (C2/C4) and electronic activation. Path C (C6) is generally favored under standard conditions.

Standard Operating Procedures (SOPs)
Protocol A: Standard Synthesis (Target: 2-nitro-5-methylbenzoic acid)

For general intermediate synthesis where the C6 isomer is desired.

  • Preparation: Dissolve 10.0 g (73.4 mmol) of 3-methylbenzoic acid in 30 mL of concentrated H₂SO₄ (98%). Cool to 0–5 °C in an ice-salt bath.

  • Nitration: Prepare a mixed acid solution (4.5 mL conc. HNO₃ + 10 mL conc. H₂SO₄).[1][2][3][4][5][6][7] Add this dropwise to the substrate solution over 45 minutes, maintaining internal temperature below 10 °C .

  • Quench: Stir for 1 hour at 0–5 °C, then pour onto 200 g of crushed ice.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (3:1) to enrich the C6 isomer (2-nitro-5-methylbenzoic acid), as it is generally less soluble than the C4 isomer in aqueous alcohol.

Protocol B: Cryogenic Shift (Target: 2-nitro-3-methylbenzoic acid)

For researchers specifically requiring the sterically hindered "sandwiched" isomer.

  • System: Use a jacketed reactor with a cryostat set to -25 °C .

  • Solvent: Dissolve substrate in pure H₂SO₄ or oleum (fuming sulfuric acid) to act as a water scavenger.

  • Addition: Add fuming HNO₃ (98%) extremely slowly. The low temperature reduces the rotation of the carboxylic acid group and suppresses the formation of the thermodynamic C6 product, kinetically trapping the C2 isomer.

  • Note: This method requires precise temperature control. If the temp spikes above -15 °C, the ratio shifts back toward C6/C4.

Troubleshooting & FAQs
Category: Regioselectivity Control

Q: My HPLC shows a 50:50 mixture of isomers. How do I favor the 4-nitro isomer? A: Favoring the 4-nitro isomer (C4) is chemically difficult because the C6 position is electronically similar but sterically superior.

  • The Fix: You cannot easily "direct" to C4 exclusively using standard nitration. However, you can separate it. The 4-nitro isomer often has higher solubility in organic solvents (like ethyl acetate) compared to the 2-nitro-5-methyl isomer due to the lack of intramolecular hydrogen bonding or different crystal packing.

  • Alternative: Consider nitrating 3-methylacetophenone and then oxidizing the acetyl group to the acid, as the acetyl group is bulkier and may alter the steric landscape, though this is a multi-step workaround.

Q: I am seeing significant dinitration products. Why? A: This occurs if the reaction runs too warm (>25 °C) or if local concentration of HNO₃ is too high.

  • The Fix:

    • Ensure vigorous stirring (vortexing) during addition to prevent "hot spots."

    • Strictly limit HNO₃ to 1.05 equivalents.

    • Maintain temperature <5 °C.

Category: Purification & Isolation [1][6][8]

Q: How do I separate the 2-nitro-3-methyl and 4-nitro-3-methyl isomers? They co-elute on my TLC. A: These isomers have very similar polarities but different pKa values and solubilities.

  • Method 1 (Recrystallization): The 2-nitro-5-methylbenzoic acid (C6) is typically the least soluble in water/ethanol mixtures. Dissolve the crude mixture in hot ethanol, add hot water until turbid, and cool slowly. The C6 isomer precipitates first.

  • Method 2 (pH Gradient):

    • Dissolve the mixture in dilute NaOH (pH 10).

    • Slowly acidify with HCl while monitoring pH.

    • The isomer with the higher pKa (weakest acid) will precipitate first. Due to the ortho-effect (steric inhibition of resonance), the acidity of the isomers differs. The 2-nitro-3-methyl isomer (sandwiched) often has a distinct pKa profile compared to the 4-nitro isomer.

Q: The product is oiling out instead of crystallizing. A: This is common when a mixture of isomers depresses the melting point (eutectic mixture).

  • The Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot methanol. Scratch the glass side of the flask or add a seed crystal of the pure major isomer. Allow to stand at 4 °C overnight.

Physical Data Reference

Use this table to identify your isolated fractions.

IsomerStructureMelting Point (°C)Solubility (Ethanol)
2-nitro-3-methylbenzoic acid Nitro @ C2145–147 °CHigh
4-nitro-3-methylbenzoic acid Nitro @ C4160–162 °CModerate
2-nitro-5-methylbenzoic acid Nitro @ C6128–130 °CLow (Crystallizes first)

Note: Melting points can vary by ±2°C depending on purity and heating rate.

References
  • BenchChem. (2025).[1][6] A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid. Retrieved from

  • Ye, H., et al. (2021).[9] Measurement and Correlation of Solubilities of 3-Methyl-2-Nitrobenzoic Acid, 3-Methyl-4-Nitrobenzoic Acid, and 5-Methyl-2-Nitrobenzoic Acid in n-Butanol Isomer Solvents. Journal of Chemical & Engineering Data, 66(6), 2449-2459.[9] Retrieved from

  • Google Patents. (2018). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.[10] Retrieved from

  • Organic Syntheses. (1929). Methyl m-nitrobenzoate. Org. Synth. 9, 56. (Foundational reference for benzoate nitration). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Impurity Profiling for Pharmaceutical Intermediates

A Senior Application Scientist's Guide to Reference Standards for Methyl 3-methyl-2,6-dinitrobenzoate Impurity Profiling For Researchers, Scientists, and Drug Development Professionals In pharmaceutical development, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reference Standards for Methyl 3-methyl-2,6-dinitrobenzoate Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is directly influenced by the purity of its preceding chemical intermediates.[1][2][3] Methyl 3-methyl-2,6-dinitrobenzoate is a key intermediate in various synthetic pathways. Its impurity profile can directly impact the quality, safety, and efficacy of the final drug substance by introducing unwanted compounds into the manufacturing process.[2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[4][5][6] Specifically, ICH Q3A(R2) provides a framework for identifying, reporting, and qualifying impurities in new drug substances.[4][5][7] This guide offers a comprehensive comparison of reference standards for Methyl 3-methyl-2,6-dinitrobenzoate, providing the technical insights and experimental protocols necessary for robust impurity profiling and regulatory compliance.

The Impurity Landscape: Predicting and Identifying Potential Contaminants

A thorough understanding of the synthetic route is the first step in effective impurity profiling. Methyl 3-methyl-2,6-dinitrobenzoate is typically synthesized via the nitration of a methyl 3-methylbenzoate precursor. This process, while effective, can generate several process-related impurities.

Potential Organic Impurities Include:

  • Starting Materials: Unreacted methyl 3-methylbenzoate.

  • Intermediates: Partially nitrated species such as Methyl 3-methyl-2-nitrobenzoate or Methyl 3-methyl-6-nitrobenzoate.

  • Isomeric By-products: Regioisomers formed during nitration, such as Methyl 3-methyl-2,4-dinitrobenzoate and Methyl 3-methyl-4,6-dinitrobenzoate. The directing effects of the methyl and ester groups on the aromatic ring make these alternative substitutions possible, albeit often in smaller quantities.

  • Degradation Products: Hydrolysis of the ester group can lead to the formation of 3-methyl-2,6-dinitrobenzoic acid.

  • Over-nitrated Products: While the existing nitro groups are deactivating, forcing conditions could potentially lead to trinitro species.[8]

The following diagram illustrates the potential formation pathways for key impurities during the synthesis of Methyl 3-methyl-2,6-dinitrobenzoate.

G A Methyl 3-methylbenzoate (Starting Material) B Nitration (HNO3/H2SO4) A->B Reaction Input I1 Unreacted Starting Material A->I1 Carryover C Methyl 3-methyl-2,6-dinitrobenzoate (Target Product) B->C Main Pathway I2 Isomeric By-products (e.g., Methyl 3-methyl-2,4-dinitrobenzoate) B->I2 Side Reaction I3 Degradation Product (3-methyl-2,6-dinitrobenzoic acid) C->I3 Hydrolysis

Caption: Potential Impurity Formation Pathways.

Comparative Analysis of Commercially Available Reference Standards

The accuracy of any impurity profile is entirely dependent on the quality of the reference standards used for identification and quantification. A high-quality reference standard should be well-characterized, with a detailed Certificate of Analysis (CoA) confirming its identity and purity.

For the purpose of this guide, we will compare hypothetical reference standards from leading suppliers. When sourcing your own standards, look for suppliers who provide comprehensive documentation, including qNMR data for purity assessment, as this is becoming a gold standard.[9]

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Basic Grade)
Product Name Methyl 3,5-dinitrobenzoate, Certified Reference MaterialMethyl 3,5-dinitrobenzoate3,5-Dinitrobenzoic acid methyl ester
CAS Number 2702-58-12702-58-12702-58-1
Purity (by qNMR) 99.8% (with uncertainty statement)Not provided by qNMR>95% (by HPLC)
Purity (by HPLC) >99.9%>98.0%>95.0%
Characterization Data ¹H-NMR, ¹³C-NMR, Mass Spec, HPLC, Elemental Analysis¹H-NMR, HPLCHPLC only
Traceability Traceable to NIST primary standard[9]Not specifiedNot specified
CoA Details Comprehensive, includes purity, impurity profile, storage conditions, expiry dateBasic, includes purity and appearanceMinimal, states purity meets specification
Best For Quantitative analysis, method validation, primary referenceRoutine identification, limit testsInitial screening, non-critical applications

Note: This table is illustrative. Always obtain the latest Certificate of Analysis from your chosen supplier for specific values and details. The example uses Methyl 3,5-dinitrobenzoate as a proxy for dinitroaromatic ester standards, as specific standards for the 3-methyl-2,6-dinitro isomer may be custom syntheses.

Expert Insight: For regulatory submissions, using a well-characterized, traceable Certified Reference Material (CRM) like that from "Supplier A" is non-negotiable. While more expensive, it provides the authoritative grounding required to validate your analytical methods and ensure data integrity. The use of qNMR for purity assignment is particularly valuable as it is a primary ratio method and does not rely on a reference standard of the same compound.[9]

Experimental Protocol: HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds due to their strong UV absorbance.[10][11] The following protocol provides a starting point for developing a validated impurity profiling method.

Objective: To separate, identify, and quantify Methyl 3-methyl-2,6-dinitrobenzoate and its potential process-related impurities.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade), buffered with 0.1% Phosphoric Acid.

  • Reference standards for Methyl 3-methyl-2,6-dinitrobenzoate and all potential impurities.

Chromatographic Conditions:

Parameter Value Rationale
Mobile Phase A 0.1% Phosphoric Acid in Water Provides acidic pH to ensure acidic impurities (like the benzoic acid degradant) are in their non-ionized form for better retention and peak shape.
Mobile Phase B Acetonitrile A common, strong organic solvent for reversed-phase chromatography, providing good separation for nitroaromatic compounds.
Gradient 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-31 min: 80-40% B; 31-35 min: 40% B A gradient is essential to elute both the more polar impurities (e.g., the acid degradant) and the less polar main component and isomeric impurities within a reasonable runtime while maintaining good resolution.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing good sensitivity.[12] A DAD can be used to scan multiple wavelengths for peak purity assessment.

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve the reference standard for Methyl 3-methyl-2,6-dinitrobenzoate in a suitable solvent (e.g., Acetonitrile/Water 50:50) to prepare a stock solution of ~1.0 mg/mL.

    • Similarly, prepare individual stock solutions for each available impurity reference standard at ~1.0 mg/mL.

    • Prepare a "Resolution Solution" by mixing small aliquots of the main component and all impurity stock solutions and diluting to an appropriate concentration (e.g., main component at 0.5 mg/mL, impurities at 0.005 mg/mL). This solution is critical for confirming that the method can separate all known impurities from the main peak.

  • Sample Preparation:

    • Accurately weigh and dissolve the test sample of Methyl 3-methyl-2,6-dinitrobenzoate to achieve a final concentration of ~1.0 mg/mL in the same solvent as the standards.

  • System Suitability Testing (SST):

    • Before sample analysis, inject the Resolution Solution five or six times.

    • Verify that the system meets pre-defined criteria:

      • Resolution (Rs): The resolution between the main peak and the closest eluting impurity must be >1.5.

      • Tailing Factor (T): The tailing factor for the main peak should be <2.0.

      • Relative Standard Deviation (%RSD): The %RSD for the peak area of the main component from replicate injections should be <2.0%.

    • This self-validating step ensures the chromatographic system is performing adequately before generating sample data.

  • Analysis Sequence:

    • Inject a solvent blank to ensure no carryover or system contamination.

    • Inject the Resolution Solution to confirm system performance.

    • Inject the sample solution.

    • Inject a standard solution at a known concentration (e.g., 0.005 mg/mL) to be used for quantification.

The following diagram outlines the complete analytical workflow.

G A 1. Procure Certified Reference Standards B 2. Prepare Solutions (Standard, Resolution, Sample) A->B C 3. HPLC System Setup & Equilibration B->C D 4. System Suitability Test (SST) Inject Resolution Solution C->D E Pass? D->E F Fail: Troubleshoot System (Check mobile phase, column, etc.) E->F No G 5. Analyze Samples (Blank -> Sample -> Standard) E->G Yes F->C H 6. Data Processing (Integration & Identification) G->H I 7. Quantify Impurities & Generate Report H->I

Caption: HPLC Workflow for Impurity Profiling.

Conclusion

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Williamson, K. L., & Masters, K. M. (n.d.).
  • Pharma Tutor. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2)
  • Pharmaffiliates. (2025, November 28).
  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate.
  • U.S. Environmental Protection Agency. (n.d.).
  • Singh, R., Soni, A., & Simal-Gandara, J. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed, 30(12), 1068-73.
  • Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (2021, January 22).
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • Zenfoldst. (n.d.).

Sources

Comparative

A Researcher's Guide to the Genotoxicity Assessment of Methyl 3-methyl-2,6-dinitrobenzoate and its Analogs

The Genotoxic Potential of Nitroaromatic Compounds: A Mechanistic Overview Nitroaromatic compounds are a class of chemicals recognized for their potential to cause genetic damage.[1][2][3] The genotoxicity of these molec...

Author: BenchChem Technical Support Team. Date: February 2026

The Genotoxic Potential of Nitroaromatic Compounds: A Mechanistic Overview

Nitroaromatic compounds are a class of chemicals recognized for their potential to cause genetic damage.[1][2][3] The genotoxicity of these molecules is often linked to the metabolic reduction of the nitro group (-NO2) to highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives.[1][4][5] These intermediates can form adducts with DNA, leading to mutations and chromosomal damage.[4][5][6] The metabolic activation can be influenced by various enzymes, including bacterial nitroreductases and mammalian cytochrome P450 enzymes.[4][7] Therefore, a thorough genotoxicity assessment must consider both direct-acting potential and the effects following metabolic activation.

The position of the nitro groups and other substituents on the aromatic ring can significantly influence the genotoxic potency of these compounds.[8] For Methyl 3-methyl-2,6-dinitrobenzoate, the presence of two nitro groups suggests a high potential for genotoxicity, warranting a rigorous evaluation.

A Tiered Approach to In Vitro Genotoxicity Testing

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) recommend a standard battery of in vitro tests to assess genotoxic potential, covering different endpoints of genetic damage: gene mutations and chromosomal aberrations.[1] This tiered approach provides a comprehensive profile of a compound's genotoxic activity.

Tier 1: Gene Mutation Assessment - The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used initial screening assay to detect a chemical's potential to cause gene mutations.[1][9] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation. The test measures the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[1][9]

Experimental Protocol: Ames Test (OECD 471)

1. Strain Selection and Preparation:

  • Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of mutations.[1]
  • Inoculate the strains into a nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.[8]

2. Metabolic Activation (S9 Mix):

  • Prepare a post-mitochondrial fraction (S9) from the livers of rats or hamsters treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[8][10] This mix simulates mammalian metabolism.[1]
  • For nitroaromatic compounds, it is crucial to perform the assay both with and without the S9 mix.[1] For certain classes of compounds like N-nitrosamines, an enhanced S9 concentration (e.g., 30%) is recommended.[10][11]

3. Exposure and Plating:

  • In a pre-incubation method, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.[12][13]
  • Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).[13]
  • Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.[8][9]

4. Incubation and Scoring:

  • Incubate the plates at 37°C for 48-72 hours.[8]
  • Count the number of revertant colonies on each plate.

5. Data Interpretation:

  • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Comparative Data for Dinitrobenzoic Acid Derivatives in the Ames Test

While data for Methyl 3-methyl-2,6-dinitrobenzoate is unavailable, studies on other dinitrobenzoic acids demonstrate their mutagenic potential in the Ames test.

CompoundStrain(s)Metabolic Activation (S9)ResultMutagenic Potency (revertants/µmol)Reference
2,4,6-Trinitrobenzoic acidTA98WithoutPositive8023[14]
2-Amino-4,6-dinitrobenzoic acidTA98WithoutPositiveNot specified[14]
4-Amino-2,6-dinitrobenzoic acidTA98, TA100WithoutPositive~50-400[14]
2,4-Dinitrobenzoic acidTA98, TA100WithoutPositiveNot specified[14]

This table illustrates that dinitrobenzoic acid derivatives can be potent mutagens, often not requiring external metabolic activation to exert their effects in bacterial systems.

Tier 2: Chromosomal Damage Assessment

If a compound shows mutagenic potential in the Ames test, or if there is a structural alert for genotoxicity, further testing for chromosomal damage in mammalian cells is warranted. The two primary assays for this are the in vitro micronucleus test and the in vitro chromosomal aberration test.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[1] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[1][15]

Experimental Protocol: In Vitro Micronucleus Test

1. Cell Culture:

  • Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), V79, TK6, or human peripheral blood lymphocytes).[1][16]

2. Cytotoxicity Assay:

  • Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should typically induce around 50-60% cytotoxicity.[1]

3. Treatment:

  • Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.[1]

4. Cytokinesis Block:

  • Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitotic division are scored.[17]

5. Harvesting and Staining:

  • Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[1]

6. Scoring and Data Analysis:

  • Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[1]
  • A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes.[16][18][19] Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed microscopically for chromosomal aberrations.[19][20]

Experimental Protocol: In Vitro Chromosomal Aberration Test

1. Cell Culture and Treatment:

  • Similar to the micronucleus test, use a suitable mammalian cell line and determine the appropriate concentration range through a cytotoxicity assay.[18][19]
  • Expose the cells to the test compound with and without S9 metabolic activation.[18][19]

2. Metaphase Arrest:

  • At a predetermined time after treatment, add a metaphase-arresting substance like colcemid or colchicine to the cell cultures.[19]

3. Harvesting and Slide Preparation:

  • Harvest the cells, treat them with a hypotonic solution, and then fix them.
  • Drop the cell suspension onto microscope slides and stain them (e.g., with Giemsa).

4. Microscopic Analysis:

  • Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

5. Data Interpretation:

  • A positive result is characterized by a statistically significant and dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[1]

Comparative Data for Dinitro-Compounds in Chromosomal Damage Assays

Data from related dinitro compounds in mammalian cell assays highlights their potential to induce chromosomal damage.

CompoundAssayCell LineMetabolic Activation (S9)ResultReference
2,4-Dinitrobenzoic acidChromosomal AberrationV79Not specifiedMarginally Positive[14]
2,4,6-Trinitrobenzoic acidMicronucleusHepG2Not applicablePositive[14]
4-Amino-2,6-dinitrobenzoic acidMicronucleusHepG2Not applicablePositive[14]
3,6-Dinitrobenzo[e]pyreneMicronucleusCHL/IU, HepG2Not applicablePositive[21]

This table demonstrates that dinitro-compounds can induce chromosomal damage in mammalian cells, with some compounds showing activity in human-derived cell lines like HepG2.

Visualizing the Assessment Workflow and Mechanism

To better understand the process, the following diagrams illustrate the genotoxicity assessment workflow and the proposed metabolic activation pathway for nitroaromatic compounds.

Genotoxicity_Assessment_Workflow cluster_tier1 Tier 1: Gene Mutation cluster_tier2 Tier 2: Chromosomal Damage Ames_Test Ames Test (OECD 471) - With S9 - Without S9 Result_Ames Ames Result Ames_Test->Result_Ames Micronucleus In Vitro Micronucleus Test (OECD 487) Result_Chromo Chromosomal Damage Result Micronucleus->Result_Chromo Chrom_Aberration In Vitro Chromosomal Aberration Test (OECD 473) Chrom_Aberration->Result_Chromo Test_Compound Test Compound: Methyl 3-methyl-2,6-dinitrobenzoate Test_Compound->Ames_Test Result_Ames->Micronucleus Positive or Structural Alert Result_Ames->Chrom_Aberration Positive or Structural Alert Final_Assessment Genotoxicity Profile Result_Ames->Final_Assessment Negative Result_Chromo->Final_Assessment

Caption: Tiered workflow for in vitro genotoxicity assessment.

Metabolic_Activation_Pathway Nitroaromatic Nitroaromatic Compound (Ar-NO2) Nitroso Nitrosoaromatic (Ar-NO) Nitroaromatic->Nitroso Nitroreductases Hydroxylamino N-Hydroxylaminoaromatic (Ar-NHOH) Nitroso->Hydroxylamino Nitroreductases Reactive_Ester Reactive Ester (e.g., O-acetylated) Hydroxylamino->Reactive_Ester O-acetyltransferases DNA_Adduct DNA Adducts Hydroxylamino->DNA_Adduct Reactive_Ester->DNA_Adduct Mutation Mutation/ Chromosomal Damage DNA_Adduct->Mutation

Caption: Metabolic activation of nitroaromatic compounds.

Conclusion and Forward Look

While direct experimental data on the genotoxicity of Methyl 3-methyl-2,6-dinitrobenzoate is currently lacking, the structural alerts posed by its dinitrobenzoate core necessitate a thorough investigation. The tiered in vitro testing strategy outlined in this guide, employing the Ames test followed by the micronucleus and/or chromosomal aberration assays, provides a robust framework for this assessment.

The comparative data from analogous compounds strongly suggest that Methyl 3-methyl-2,6-dinitrobenzoate is likely to be mutagenic and clastogenic. The execution of these assays, particularly with consideration for metabolic activation, will provide the critical data needed to characterize its genotoxic profile and inform risk assessment for its potential applications in research and development. It is imperative for researchers working with this and similar novel compounds to conduct these foundational safety assays to ensure responsible innovation.

References

  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • Charles River Laboratories. (n.d.). Chromosome Aberration Test.
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test.
  • ResearchGate. (n.d.). Tissue-specific activity of aromatic nitro compounds and proposed....
  • Beland, F. A., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
  • Eurofins Deutschland. (n.d.). Chromosome Aberration Test in vitro.
  • YouTube. (2024, May 2). Methods for Testing Chromosomal Aberration.
  • ResearchGate. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic....
  • PubMed. (2024, July 15). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation.
  • PubMed. (2006, March 15). Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities.
  • OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test.
  • PubMed. (n.d.). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal.
  • BenchChem. (2025). Assessing the Genotoxicity of 5-Nitrobenzimidazole in Comparison to Other Nitro Compounds: A Guide for Researchers.
  • DOI. (n.d.). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects.
  • PubMed. (n.d.). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp.
  • PubMed. (2009, May 15). Genotoxicity of 3,6-dinitrobenzo[e]pyrene, a novel mutagen in ambient air and surface soil, in mammalian cells in vitro and in vivo.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products.
  • PMC. (n.d.). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.
  • IntoxLab. (n.d.). Enhanced AMES Testing for Nitrosamine Mutagenicity.

Sources

Validation

GC-MS Analysis of Methyl 3-methyl-2,6-dinitrobenzoate Residues: A Comparative Technical Guide

Topic: GC-MS Analysis of Methyl 3-methyl-2,6-dinitrobenzoate Residues Content Type: Publish Comparison Guide Executive Summary Methyl 3-methyl-2,6-dinitrobenzoate is a highly electron-deficient, sterically hindered aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of Methyl 3-methyl-2,6-dinitrobenzoate Residues Content Type: Publish Comparison Guide

Executive Summary

Methyl 3-methyl-2,6-dinitrobenzoate is a highly electron-deficient, sterically hindered aromatic ester, often encountered as a synthetic intermediate or a Potentially Genotoxic Impurity (PGI) in pharmaceutical workflows.[1][2][3][4] Its analysis presents a dichotomy: while its volatility makes it a candidate for Gas Chromatography (GC), the thermal lability of ortho-nitro groups poses degradation risks.[2][3]

This guide evaluates GC-MS (EI) as the primary analytical engine, contrasting it with LC-MS/MS and GC-ECD .[1][2][3] While LC-MS/MS offers superior sensitivity for thermally unstable analytes, GC-MS remains the gold standard for structural confirmation and library matching, provided specific "cold" injection techniques are employed to mitigate thermal breakdown.[1][2][3]

Part 1: The Analytical Challenge

The target analyte, Methyl 3-methyl-2,6-dinitrobenzoate , possesses unique structural features that dictate the analytical strategy:

  • Steric Inhibition of Resonance: The ester group at position 1 is flanked by nitro groups at positions 2 and 6.[1][2][3] This forces the ester carbonyl out of the plane of the aromatic ring, reducing conjugation and potentially weakening the ester bond.

  • Thermal Instability: Dinitro compounds are prone to thermolysis.[1][2][3] In a hot GC injector (>250°C), the nitro groups can catalyze decarboxylation or radical decomposition, leading to ghost peaks and poor reproducibility.[2]

  • Electron Deficiency: The ring is highly deactivated, making it amenable to Negative Chemical Ionization (NCI) or Electron Capture Detection (ECD), though Electron Impact (EI) is preferred for structural fingerprinting.[2][3]

Part 2: Comparative Landscape

The following table objectively compares GC-MS against its primary alternatives based on experimental metrics.

FeatureGC-MS (EI) LC-MS/MS (ESI) GC-ECD
Primary Utility Structural confirmation & impurity profiling.[1][2][3][5]Trace quantification of thermally labile residues.[1][2][3]Ultra-trace screening (non-specific).[1][2][3]
Sensitivity (LOD) Good (10–50 ppb in SIM mode).[2][3]Excellent (<1 ppb).[1][2][3]High (<10 ppb), but prone to false positives.[2][3]
Selectivity High. Mass spectral fingerprint allows library matching (NIST).[1][2][3]High. MRM transitions are specific, but no spectral library matching.Low. Relies solely on retention time.[1][2][3]
Thermal Risk Moderate. Requires PTV or Cold Splitless injection.[1][2][3]None. Analysis occurs at ambient/low temperatures.Moderate. Same thermal risks as GC-MS.[1][2][3]
Matrix Effects Low. Gas phase separation reduces suppression.[1][2][3]High. Ion suppression is common in complex matrices.[1][2][3]Moderate. Electronegative matrix components interfere.[1][2][3]
Cost/Complexity Moderate.[1][2][3] Single quadrupole is robust and cheaper.[1][2][3]High. Triple quads are expensive and require expert maintenance.[1][2][3]Low. Detectors are robust but radioactive (Ni-63).[1][2][3]
Decision Matrix: When to use which?
  • Use GC-MS for process development, raw material screening, and when structural proof is legally required (e.g., forensic or patent disputes).[1][2][3]

  • Use LC-MS/MS if the analyte degrades significantly even with optimized GC injection, or if LOQ requirements are sub-ppb.[1][2][3]

Part 3: Optimized GC-MS Methodology

To analyze Methyl 3-methyl-2,6-dinitrobenzoate successfully, we must overcome the thermal degradation issue. The following protocol utilizes a Programmed Temperature Vaporizing (PTV) inlet or a Pulsed Splitless technique to minimize residence time in the hot injector.

3.1. Sample Preparation (Liquid-Liquid Extraction)[1][2][3][5]
  • Matrix: Aqueous reaction waste or dissolved drug substance.[1][2][3]

  • Solvent: Ethyl Acetate or Dichloromethane (DCM).[1][2][3] DCM is preferred for its low boiling point, allowing concentration without heating the analyte.[1]

  • Protocol:

    • Dissolve/dilute 100 mg sample in 10 mL water.

    • Add 5 mL DCM and vortex for 60 seconds.

    • Centrifuge at 3000 RPM for 5 mins.

    • Collect organic layer.[1][2][3] Dry over anhydrous

      
      .[1][2][3]
      
    • Critical Step: Do not evaporate to dryness.[1][2][3] Concentrate to ~1 mL using a gentle nitrogen stream at ambient temperature.

3.2. GC-MS Instrument Parameters[1][2][3][4][6]
  • Column: DB-5MS UI (Ultra Inert) or equivalent (30m x 0.25mm x 0.25µm).[1][2][3] Rationale: Low bleed and inertness are vital to prevent active-site adsorption of the nitro groups.[1][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3]

  • Inlet (PTV Mode - Recommended):

    • Injection Vol: 1 µL.[1][2][3]

    • Initial Temp: 60°C (0.1 min).

    • Ramp: 600°C/min to 250°C.[1][2][3]

    • Why? This "Cold Splitless" injection deposits the sample into a cool liner, then rapidly heats it, transferring the analyte to the column before thermal degradation can occur.

  • Oven Program:

    • 40°C (hold 1 min) -> 20°C/min -> 200°C -> 5°C/min -> 280°C (hold 3 min).[1][2][3]

    • Why? The slow ramp at the end ensures separation from other benzoate impurities.

3.3. Mass Spectrometer Settings (EI)
  • Source Temp: 230°C (Keep lower than standard 250°C to protect nitrated analyte).

  • Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-450 m/z) for ID.[1][2][3]

  • Target Ions (Predicted):

    • Quant Ion: m/z 209 (Loss of OCH3, M-31).[1][2][3] Note: The molecular ion M+ (240) is often weak in dinitro compounds.

    • Qual Ions: m/z 163 (Loss of NO2), m/z 77 (Phenyl).[2][3]

Part 4: Experimental Workflow & Logic

The following diagram illustrates the critical decision-making pathway and the "Cold Injection" logic required for this specific analyte.

GCMS_Workflow Sample Sample (Residue/API) extraction LLE (DCM/Water) No Heat Evaporation Sample->extraction check_thermal Thermal Stability Check (TGA or Test Injection) extraction->check_thermal injection_std Standard Splitless (250°C Isothermal) check_thermal->injection_std Initial Test degradation Degradation Observed? (Ghost peaks, tailing) injection_std->degradation injection_cold PTV / Cold Splitless (Start 40°C -> Ramp) gc_run GC Separation (DB-5MS UI Column) injection_cold->gc_run degradation->injection_cold Yes (Fix) degradation->gc_run No (Rare) lc_switch Switch to LC-MS/MS degradation->lc_switch Severe Instability ms_detect MS Detection (EI) SIM Mode: m/z 209, 163 gc_run->ms_detect data_valid Data Validation (Ion Ratios +/- 20%) ms_detect->data_valid

Figure 1: Analytical workflow emphasizing the thermal management strategy. If standard injection causes degradation, a PTV (Programmed Temperature Vaporizing) inlet is the corrective action before abandoning GC for LC-MS.

Part 5: Validation & Performance Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria based on ICH Q2(R1) guidelines must be met.

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time in blank matrix.Mass spectrum must match reference library with >90% match factor.[1][2][3]
Linearity

over 0.05 – 10 ppm range.[1][2][3]
Dinitro compounds can adsorb to active sites; use an internal standard (e.g., d5-Nitrobenzene).[1][2][3]
Recovery 80% – 120% at 3 concentration levels.[1][2][3]If recovery is low, check for evaporation losses during sample prep.[1][2][3]
Precision (RSD) < 5% (n=6 injections).High RSD often indicates inlet liner contamination or thermal breakdown.[1][2][3]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Typical LOQ for this method is ~50 ppb.[1][2][3]
Troubleshooting the "Ortho Effect"

In 2,6-dinitrobenzoates, the "ortho effect" can cause unusual fragmentation. If the m/z 209 peak (M-OCH3) is unstable, monitor m/z 194 (Loss of NO2).[2][3] The proximity of the nitro groups to the ester oxygen can facilitate oxygen transfer, sometimes creating a phenol-like fragment ion. Always validate the primary quantification ion against a certified reference standard.

References
  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[1][2][3] Link

  • Mueller, L., et al. (2015).[1][2][3] Control of Genotoxic Impurities in Pharmaceuticals: A Review of Analytical Methods. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for nitroaromatic PGI analysis).

  • Agilent Technologies. (2020).[1][2][3] Optimizing Splitless Injections for Trace Analysis of Semivolatiles. Application Note. Link

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for Nitro-aromatic Impurities in Pharmaceuticals

Introduction: The Criticality of Controlling Nitro-aromatic Impurities In the landscape of pharmaceutical development and manufacturing, the control of impurities is a non-negotiable aspect of ensuring patient safety and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Controlling Nitro-aromatic Impurities

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a non-negotiable aspect of ensuring patient safety and product efficacy. Among the various classes of impurities, nitro-aromatic compounds present a significant concern due to their potential for genotoxicity and carcinogenicity.[1][2] These impurities can be introduced at various stages, including the synthesis of active pharmaceutical ingredients (APIs), degradation of the drug substance, or from excipients and manufacturing equipment.[3][4]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of genotoxic impurities.[1][2] The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][3][5][6] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure to a genotoxic impurity that is considered to be associated with a negligible risk.[1][2][3][7] For most genotoxic impurities, this is set at 1.5 µ g/day .[1][3][7]

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of nitro-aromatic impurities in pharmaceuticals, offering insights into the selection of the most appropriate technique for specific applications.

Selecting the Right Analytical Tool: A Comparative Overview

The choice of an analytical method for nitro-aromatic impurities is dictated by several factors, including the chemical properties of the impurity, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][8]

dot graph "Analytical_Method_Selection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Impurity & Matrix Characterization"; style = "rounded"; bgcolor = "#F1F3F4"; "Impurity_Properties" [label="Assess Impurity Properties\n(Volatility, Polarity, Thermal Stability)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Matrix_Complexity" [label="Evaluate Sample Matrix\n(API, Excipients, Formulation)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_1" { label = "Method Selection"; style = "rounded"; bgcolor = "#F1F3F4"; "HPLC_UV" [label="HPLC-UV", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_MS" [label="GC-MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Decision Criteria"; style = "rounded"; bgcolor = "#F1F3F4"; "Decision_Volatility" [label="Volatile & Thermally Stable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Decision_Sensitivity" [label="High Sensitivity Required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

"Impurity_Properties" -> "Decision_Volatility"; "Matrix_Complexity" -> "Decision_Sensitivity"; "Decision_Volatility" -> "GC_MS" [label="Yes"]; "Decision_Volatility" -> "Decision_Sensitivity" [label="No"]; "Decision_Sensitivity" -> "LC_MS" [label="Yes"]; "Decision_Sensitivity" -> "HPLC_UV" [label="No"]; } Caption: Workflow for selecting an appropriate analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for a wide range of nitro-aromatic impurities.[9] Coupled with a Ultraviolet (UV) detector, HPLC-UV is a robust and widely available method for routine analysis.

  • Principle: Separation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection occurs as the analytes pass through a UV detector, which measures their absorbance at a specific wavelength.[10]

  • Strengths:

    • Applicable to a broad range of polar and non-polar compounds.

    • Robust and reproducible.

    • Relatively low cost of operation.

  • Limitations:

    • Moderate sensitivity; may not be suitable for trace-level analysis required for highly potent genotoxic impurities.[11]

    • Potential for interference from co-eluting compounds with similar UV spectra.[10]

Gas Chromatography (GC)

GC is the preferred method for volatile and thermally stable nitro-aromatic compounds.[9][12] When coupled with a mass spectrometer (GC-MS), it offers high sensitivity and selectivity.[13][14]

  • Principle: The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative and qualitative information.[13]

  • Strengths:

    • Excellent for volatile and semi-volatile compounds.[12]

    • High sensitivity and selectivity, especially with MS detection.[13][14]

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.[1]

    • Derivatization may be required for some polar compounds to increase their volatility.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for the analysis of trace-level genotoxic impurities.[1][11][15]

  • Principle: After separation by HPLC, the analytes are ionized and introduced into a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity.[11][15]

  • Strengths:

    • Ideal for non-volatile, polar, and thermally labile impurities.[1]

    • Extremely high sensitivity and selectivity, allowing for detection at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[13]

    • Provides structural information for impurity identification.[4]

  • Limitations:

    • Higher cost of instrumentation and operation.

    • Matrix effects can suppress or enhance the analyte signal, requiring careful method development and validation.

Method Validation: Ensuring Data Integrity

Validation of an analytical procedure is a regulatory requirement to demonstrate that it is suitable for its intended purpose.[16][17][18] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the key parameters that must be evaluated.[16][18]

dot graph "Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Method Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Specificity" [label="Specificity/\nSelectivity", fillcolor="#FFFFFF", fontcolor="#202124"]; "Linearity" [label="Linearity & Range", fillcolor="#FFFFFF", fontcolor="#202124"]; "Accuracy" [label="Accuracy", fillcolor="#FFFFFF", fontcolor="#202124"]; "Precision" [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; "LOD_LOQ" [label="LOD & LOQ", fillcolor="#FFFFFF", fontcolor="#202124"]; "Robustness" [label="Robustness", fillcolor="#FFFFFF", fontcolor="#202124"]; "End" [label="Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Specificity"; "Specificity" -> "Linearity"; "Linearity" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; "Robustness" -> "End"; } Caption: Workflow for analytical method validation.

Key Validation Parameters
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16][17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[16]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.[16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][19]

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of nitro-aromatic impurities.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[10]Separation of volatile compounds, detection by mass-to-charge ratio.[13]Separation by polarity, highly selective detection by mass transitions.[11][15]
Selectivity Moderate; potential for interference from co-eluting compounds.[10]High; mass spectral data provides structural information.[14]Very High; specific precursor-product ion monitoring reduces interferences.[15]
Sensitivity (Typical LOQ) ng/mL to µg/mL range.[20]pg/mL to ng/mL range.[13]pg/mL to fg/mL range.[15][21]
Applicability Non-volatile, thermally stable/labile compounds.[9]Volatile, thermally stable compounds.[12]Wide range of compounds, including non-volatile and thermally labile.[1]
Sample Preparation Typically "dilute and shoot" or simple extraction.[22]May require extraction and derivatization for polar analytes.[9]Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.
Regulatory Acceptance Widely accepted for routine quality control.Accepted, particularly for volatile impurities.[13]Preferred method for trace-level genotoxic impurity analysis.[1]

Experimental Protocols: A Practical Approach

To illustrate the practical application of these methods, a detailed, step-by-step protocol for the development and validation of an HPLC-UV method for a representative nitro-aromatic impurity is provided below.

Protocol: HPLC-UV Method for the Quantification of a Nitro-aromatic Impurity

1. Materials and Reagents:

  • Reference standard of the nitro-aromatic impurity

  • Active Pharmaceutical Ingredient (API)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or other suitable buffer components

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v), with or without a buffer. The mobile phase should be filtered and degassed.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: Ambient or controlled at 25°C.[9]

  • Injection Volume: 10-20 µL.[9]

  • UV Detection Wavelength: Determined by acquiring the UV spectrum of the impurity standard (e.g., 254 nm).[9]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of the impurity reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the impurity.[9]

  • Sample Solution: Accurately weigh a known amount of the API and dissolve it in the mobile phase or a suitable diluent to achieve a target concentration.

4. Method Validation:

  • Specificity: Inject the blank (diluent), API solution, impurity standard, and a spiked sample (API with a known amount of impurity) to demonstrate that the impurity peak is well-resolved from the API and any other potential interferences.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Analyze samples of the API spiked with the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 90-110%).

  • Precision:

    • Repeatability: Analyze six replicate preparations of a spiked sample at the target concentration. The relative standard deviation (RSD) should be ≤ 5%.

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. The overall RSD should be within an acceptable limit.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. The method should remain reliable under these variations.[19]

Conclusion: A Risk-Based Approach to Method Selection and Validation

The control of nitro-aromatic impurities is a critical aspect of pharmaceutical quality and patient safety. A thorough understanding of the available analytical techniques and a robust validation strategy are essential for ensuring compliance with regulatory expectations. The choice of analytical method should be based on a risk assessment that considers the properties of the impurity, the required sensitivity, and the sample matrix. While HPLC-UV offers a reliable and cost-effective solution for routine analysis, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice for trace-level genotoxic impurities. Regardless of the technique employed, a comprehensive validation in accordance with ICH guidelines is paramount to ensure the generation of accurate and reliable data.

dot graph "Overall_Process_Summary" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Impurity_ID" [label="Impurity Identification &\nRisk Assessment (ICH M7)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Method_Selection" [label="Analytical Method Selection\n(HPLC, GC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Method_Development" [label="Method Development &\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_Validation" [label="Method Validation\n(ICH Q2(R1))", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Routine_Analysis" [label="Routine Analysis &\nLifecycle Management", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Impurity_ID" -> "Method_Selection"; "Method_Selection" -> "Method_Development"; "Method_Development" -> "Method_Validation"; "Method_Validation" -> "Routine_Analysis"; } Caption: Summary of the overall process for managing nitro-aromatic impurities.

References

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Labor
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Str
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - ECA Academy.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA).
  • guideline on the limits of genotoxic impurities | ema.
  • A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - RSC Publishing.
  • Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity - Journal of Applied Pharmaceutical Science.
  • A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - RSC Publishing.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH.
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring - Waters Corpor
  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in w
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC.
  • Trace level determination of selected nitroaromatic compounds by gas chromatography with pyrolysis chemiluminescent detection | Analytical Chemistry - ACS Public
  • A Comparative Guide to the Quantification of 2-Nitroanthraquinone: HPLC-UV and Altern
  • Quality Guidelines - ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • ICH Q2 Analytical Method Valid
  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse W
  • A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroarom
  • Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chrom
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or -
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used.
  • Nitrosamines Analysis in Pharmaceuticals - Agilent.
  • Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap mass spectrometry (GC-HRMS).
  • GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii...
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - Turkish Journal of Pharmaceutical Sciences.
  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan - Journal of Pharmaceutical Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Public
  • Sample Preparation of Drug Substances and Products in Regul
  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances : W
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Labor
  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches | Spectroscopy Online.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-methyl-2,6-dinitrobenzoate

Essential Safety and Handling Guide for Methyl 3-methyl-2,6-dinitrobenzoate Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-methyl-2,6-dinitrobenzoate was publicly available at the time of this writing. This...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 3-methyl-2,6-dinitrobenzoate

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-methyl-2,6-dinitrobenzoate was publicly available at the time of this writing. This guide has been synthesized from safety data for structurally analogous compounds, including dinitrobenzoates and other nitroaromatic compounds. Researchers must treat Methyl 3-methyl-2,6-dinitrobenzoate as a substance with significant potential hazards and handle it with the utmost caution, strictly adhering to all institutional safety protocols.

Hazard Assessment and Core Principles

Methyl 3-methyl-2,6-dinitrobenzoate belongs to the dinitroaromatic family of compounds. The presence of two nitro groups on the benzene ring is the primary driver of its hazard profile. These compounds are recognized for their potential toxicity and energetic properties.[1][2] The core safety principle when handling this substance is the strict avoidance of exposure and the prevention of conditions that could lead to rapid decomposition.

Potential Hazards Include:

  • Acute Toxicity: Dinitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3] A significant concern with many nitroaromatic compounds is their potential to cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen, leading to cyanosis (blue-colored skin), headaches, and dizziness.[4]

  • Explosive Potential: While not all dinitro compounds are classified as explosives, they are energetic molecules. There is a risk of rapid, exothermic decomposition if subjected to heat, shock, or friction.[1] This necessitates careful temperature control and handling.

  • Skin and Eye Irritation: The compound is likely to be an irritant to the skin and eyes upon contact.[5]

  • Organ Toxicity: Prolonged or repeated exposure may pose risks to specific organs, a common characteristic of nitroaromatic compounds.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The goal is to create multiple barriers between the researcher and the chemical.[6]

Protection Type Specific Recommendations Rationale and Causality
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[7]Dinitroaromatic compounds can be absorbed through the skin. Double-gloving provides an extra layer of protection against tears and minimizes exposure during glove removal.
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.[8]Protects the eyes from splashes and airborne dust particles, which can cause severe irritation.
Body Protection A flame-resistant lab coat and long-sleeved clothing are mandatory.[4] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is advised.[7]Minimizes skin exposure to spills and prevents contamination of personal clothing. Flame-resistant material is a prudent precaution due to the energetic nature of the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the powder outside of a certified chemical fume hood.[4]Prevents the inhalation of airborne particles, which is a primary route of exposure for solid chemicals.[9]
Foot Protection Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[4]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving Methyl 3-methyl-2,6-dinitrobenzoate must be performed within a certified chemical fume hood to control vapor and dust exposure.[6]

Preparation and Weighing
  • Work Area Preparation: Ensure the fume hood is clean and uncluttered. Lay down absorbent, disposable bench paper to contain any potential spills.[4]

  • Equipment Assembly: Gather all necessary glassware, spatulas, and containers before bringing the chemical into the hood.

  • Weighing: If possible, use an analytical balance with a draft shield located inside the fume hood. Use a micro-spatula to carefully transfer the solid compound onto weighing paper or into a pre-tared container. Avoid any actions that could generate dust.[4]

Dissolving and Reaction Setup
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the solid. Direct the solvent stream to the side of the vessel to prevent splashing.

  • Heating (If Required): Use a controlled heating source such as a heating mantle or a sand/oil bath. Never heat the compound directly with an open flame. Monitor the temperature carefully and avoid rapid heating to prevent uncontrolled decomposition.

  • Reaction Monitoring: Keep the reaction vessel loosely capped or equipped with a condenser to prevent pressure buildup.

Post-Handling and Decontamination
  • Equipment Cleaning: Clean all contaminated glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) within the fume hood. Collect this cleaning solvent as hazardous waste.

  • Work Surface Decontamination: Wipe down the work surface in the fume hood with a damp paper towel. Dispose of the towel and bench paper as solid hazardous waste.[10]

  • PPE Removal: Remove disposable gloves by turning them inside out and dispose of them in the designated hazardous waste container.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after exiting the lab, even though gloves were worn.[6]

Disposal Plan: Cradle-to-Grave Responsibility

Proper waste management is critical to ensure laboratory and environmental safety.[6]

  • Solid Waste: All solid waste contaminated with Methyl 3-methyl-2,6-dinitrobenzoate (e.g., used gloves, weighing paper, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations.[6]

Emergency Procedures: Planning for the Unexpected

Immediate and correct response to an exposure or spill is vital.[10]

Emergency Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.
Small Spill Alert others in the area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[10] Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert laboratory and institutional safety personnel immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Workflow and Decision-Making Diagram

The following diagram outlines the critical decision points and workflow for safely handling Methyl 3-methyl-2,6-dinitrobenzoate.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_disposal Waste & Emergency RiskAssessment Assess Hazards: Toxicity, Reactivity PPE_Selection Select Required PPE (Gloves, Goggles, Coat) RiskAssessment->PPE_Selection Based on SDS & Analogs Eng_Controls Confirm Engineering Controls (Fume Hood, Eyewash) PPE_Selection->Eng_Controls Weighing Weigh Compound in Fume Hood Eng_Controls->Weighing Dissolving Dissolve/React with Controlled Heating Weighing->Dissolving PostHandling Decontaminate Workspace & Equipment Dissolving->PostHandling WasteSeg Segregate Waste (Solid & Liquid) PostHandling->WasteSeg Spill Spill Occurs? WasteSeg->Spill Exposure Exposure Occurs? WasteSeg->Exposure EmergencyProc Follow Emergency Procedures Spill->EmergencyProc Yes Exposure->EmergencyProc Yes

Caption: Workflow for Safe Handling of Dinitroaromatic Compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitroanthraquinone.
  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • TCI America. (n.d.). SAFETY DATA SHEET: Methyl 3-Nitrobenzoate.
  • CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • MilliporeSigma. (2025). SAFETY DATA SHEET: Methyl 3,5-dinitrobenzoate.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Nitrobenzene.
  • Apollo Scientific. (n.d.). Methyl 3-methyl-4-nitrobenzoate Safety Data Sheet.
  • Capot Chemical. (2017). MSDS of Methyl 3-nitrobenzoate.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • ECHEMI. (n.d.). Methyl 3,5-dinitrobenzoate SDS.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

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